2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Description
The exact mass of the compound 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-10-9-8(7-4-2-1-3-5-7)6-17-11(9)16-12(14)15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWMVQBIACDTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259220 | |
| Record name | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76872-27-0 | |
| Record name | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76872-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Potential of 5-Phenylthieno[2,3-d]pyrimidine Scaffolds
This guide explores the 5-phenylthieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry designed to mimic the adenosine triphosphate (ATP) purine core. This bioisosteric capability makes it a potent template for developing tyrosine kinase inhibitors (TKIs), particularly targeting EGFR and VEGFR-2 pathways in oncology.
Technical Guide for Drug Discovery & Development
Executive Summary
The thieno[2,3-d]pyrimidine nucleus has emerged as a superior bioisostere to the quinazoline core found in approved EGFR inhibitors like Gefitinib and Erlotinib.[1] The incorporation of a phenyl group at the C-5 position of the thiophene ring significantly enhances the scaffold's lipophilicity and geometric complementarity with the hydrophobic regions (Region II) of kinase ATP-binding pockets.
This guide details the synthesis, pharmacological mechanisms, and experimental validation of these scaffolds.[2][3][4][5] Key insights include:
-
Dual Inhibition: Efficacy against both EGFR (wild-type/mutant) and VEGFR-2.[6]
-
Synthetic Accessibility: A robust 3-step protocol utilizing the Gewald reaction.
-
Safety Profile: Reduced cytotoxicity in normal fibroblasts compared to quinazoline analogues.
Chemical Architecture & Synthesis
The core advantage of the 5-phenylthieno[2,3-d]pyrimidine scaffold lies in its ability to orient substituents into the "sugar pocket" and "hydrophobic pocket" of the kinase active site.
The Gewald Strategy
The most reliable route for constructing the 5-phenyl-substituted thiophene core is the Gewald reaction , followed by cyclization.
Reaction Workflow (DOT Visualization):
Figure 1: Step-wise synthesis of the reactive 4-chloro-5-phenylthieno[2,3-d]pyrimidine precursor.
Synthetic Protocol (Self-Validating)
Objective: Synthesis of 4-chloro-5-phenylthieno[2,3-d]pyrimidine.
-
Gewald Reaction (Thiophene Formation):
-
Reagents: Acetophenone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Morpholine (catalyst).
-
Procedure: Dissolve acetophenone and malononitrile in ethanol. Add sulfur.[3][7][8] Dropwise add morpholine while stirring at 50°C. Reflux for 3-5 hours.
-
Validation point: Formation of a solid precipitate (yellow/brown crystals). TLC (Hexane:EtOAc 3:1) should show a single new spot.
-
Yield: Expect ~70-80% of 2-amino-5-phenylthiophene-3-carbonitrile.
-
-
Cyclization (Pyrimidine Ring Closure):
-
Reagents: Formamide (excess), Formic acid (catalytic).
-
Procedure: Reflux the thiophene intermediate in formamide at 180°C for 6 hours.
-
Causality: High temperature is required to drive the condensation between the amino group and the nitrile to form the pyrimidine ring.
-
Validation: Product precipitates upon cooling and adding water.[9]
-
-
Chlorination (Activation):
-
Reagents: Phosphorus oxychloride (
). -
Procedure: Reflux the pyrimidinone in
for 4 hours. -
Safety: Quench carefully in crushed ice.
-
Result: The 4-chloro derivative is highly reactive to nucleophilic attack by anilines (the final drug "tail").
-
Pharmacological Mechanisms
The 5-phenylthieno[2,3-d]pyrimidine scaffold functions primarily as an ATP-competitive inhibitor .
Dual EGFR/VEGFR-2 Inhibition
Unlike monospecific inhibitors, this scaffold often exhibits dual activity. The C-4 substituent (typically an aniline) forms hydrogen bonds with the "hinge region" (Met793 in EGFR), while the 5-phenyl group occupies the hydrophobic pocket, stabilizing the inactive conformation of the kinase.
Signaling Pathway & Inhibition Node (DOT Visualization):
Figure 2: Mechanism of Action. The scaffold blocks ATP binding, preventing autophosphorylation and downstream signal transduction.
Structure-Activity Relationship (SAR)
Optimization of the 5-phenylthieno[2,3-d]pyrimidine core relies on three vectors:
| Position | Modification | Impact on Activity |
| C-4 (Pyrimidine) | Aniline with halides (F, Cl, Br) | Critical. Forms H-bonds with the kinase hinge region. 3-chloro-4-fluoroaniline is a "gold standard" motif (mimicking Gefitinib). |
| C-5 (Thiophene) | Phenyl group | Enhancer. Increases hydrophobic interaction in the ATP binding pocket (Region II). Superior to methyl/ethyl groups. |
| C-6 (Thiophene) | Methyl or H | Small alkyl groups here can improve solubility but bulky groups often cause steric clash. |
| C-2 (Pyrimidine) | H or Methyl | Generally, H is preferred. Substitutions here can reduce affinity due to steric hindrance at the gatekeeper residue. |
Key Data Point: Derivatives with a 3,4-dichloroaniline at C-4 and a phenyl at C-5 have shown
Experimental Protocols: Biological Validation
In Vitro Kinase Assay (EGFR)
To verify the mechanism, a direct kinase inhibition assay is required.
-
Preparation: Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo or ELISA-based).
-
Enzyme Mix: Dilute recombinant EGFR (human) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM
, 0.1 mM ). -
Compound Addition: Add synthesized 5-phenylthieno[2,3-d]pyrimidine derivatives (dissolved in DMSO) at serial dilutions (0.1 nM to 10 µM).
-
Reaction: Initiate by adding ATP (at
concentration) and Poly(Glu,Tyr) substrate. Incubate at 30°C for 40 mins. -
Detection: Measure chemiluminescence or absorbance relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
-
Calculation: Plot Dose-Response curves to determine
.
Cell Viability Assay (MTT)
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Treat with compounds for 48h.
-
Add MTT reagent; incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
References
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Source: SciELO / J. Braz.[1][9] Chem. Soc. [10]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source: European Journal of Medicinal Chemistry.
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Source: Allied Academies.
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Source: Acta Pharmaceutica. [9]
Sources
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
Solubility profile of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine in DMSO and methanol
[1]
Executive Summary
2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 76872-27-0) is a critical electrophilic intermediate used primarily in the synthesis of thienopyrimidine-based kinase inhibitors and estrogen receptor ligands.[1][2] Its structural rigidity and lipophilicity present specific solubility challenges that can compromise biological assays and synthetic yields if mishandled.
This guide defines the differential solubility profile of this compound in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH) . While DMSO serves as the universal solvent for stock solutions and NMR analysis, methanol presents significant limitations due to saturation thresholds and potential solvolysis risks.
Physicochemical Context & Solubility Mechanisms
To understand the solubility behavior, we must analyze the molecular interactions driving dissolution.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 281.16 g/mol | Moderate size allows reasonable molarity in organic solvents.[1] |
| Lipophilicity (Est. LogP) | ~3.5 – 4.2 | High lipophilicity drives strong affinity for DMSO; poor affinity for water/cold alcohols. |
| Structural Features | Planar aromatic scaffold; 2,4-dichloro substitution.[1][3][4] | Strong |
| Reactivity | Electrophilic C-4 position.[1] | Critical Risk: Susceptible to nucleophilic aromatic substitution ( |
The DMSO vs. Methanol Divide[1][5]
-
DMSO (Aprotic, Polar): The sulfoxide oxygen acts as a strong hydrogen bond acceptor, while the methyl groups interact with the lipophilic thienopyrimidine core. This dual nature effectively solvates the molecule, disrupting intermolecular
-stacking.[1] -
Methanol (Protic, Polar): While polar, methanol's ability to solvate large, rigid hydrophobic scaffolds is limited compared to DMSO. Furthermore, as a protic solvent, it cannot effectively shield the hydrophobic phenyl ring, leading to lower saturation limits.
Solubility Profile & Recommendations
A. Dimethyl Sulfoxide (DMSO)
Status: Primary Solvent (Recommended)
-
Solubility Limit: High (> 50 mM confirmed; typically up to 100 mM).
-
Application:
-
Stock Solutions: Ideal for preparing 10 mM – 50 mM master stocks for biological screening.
-
Analytical Chemistry: Solvent of choice for
H NMR (DMSO- ) due to complete dissolution and lack of exchangeable protons interfering with the scaffold signals.[1]
-
-
Protocol:
-
Weigh target mass.
-
Add 80% of calculated DMSO volume.
-
Vortex for 30 seconds. Solution should clarify rapidly.
-
Add remaining DMSO to volume.
-
B. Methanol (MeOH)
Status: Secondary Solvent (Conditional Use)
-
Solubility Limit: Low to Moderate (Sparingly soluble at RT; soluble at reflux).
-
Application:
-
Recrystallization: Often used as a "wash" solvent or antisolvent to remove polar impurities.
-
LC-MS: Can be used as a mobile phase component, but the sample should be injected from a DMSO stock to prevent column precipitation.
-
-
Risk Warning: Avoid prolonged storage in methanol. The C-4 chlorine is labile.[1] Over time, or with trace base, methanol can attack C-4, displacing the chloride to form the 4-methoxy derivative , altering your compound's identity.
Experimental Protocols
Protocol A: Determination of Saturation Limit (Shake-Flask Method)
Use this protocol if exact solubility data is required for a specific batch.[1]
-
Preparation: Place 10 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500
L of Methanol. -
Equilibration: Shake at 25°C for 24 hours (protect from light).
-
Filtration: Filter supernatant through a 0.22
m PTFE syringe filter. -
Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: The "Solvent Switch" (DMSO to Aqueous Buffer)
Critical for biological assays to prevent "crashing out."
Objective: Dilute a 10 mM DMSO stock to a 10
-
Intermediate Dilution: Do not pipette 1
L of stock directly into 99 L of buffer. The local concentration spike causes immediate microprecipitation. -
Stepwise Method:
-
Prepare a 10x working solution in organic-aqueous mix (e.g., 10% DMSO in Buffer).
-
Add the 10 mM stock to pure buffer slowly while vortexing the buffer.
-
-
Visual Check: Inspect for turbidity. If cloudy, the compound has precipitated. Sonicate for 5 minutes.
Visualization of Workflows
Diagram 1: Solubility Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on the intended application.
Caption: Decision matrix for solvent selection. Note the stability warning for Methanol.
Diagram 2: Serial Dilution & Precipitation Avoidance
A visual guide to preventing compound precipitation during biological assay preparation.
Caption: Stepwise dilution strategy to maintain solubility in aqueous assay buffers.
Safety & Handling
-
Hazards: The compound is an irritant (H315, H319) and harmful if swallowed (H302).
-
DMSO Permeability: DMSO is a potent skin penetrant. It will carry the dissolved thienopyrimidine (and its chlorinated toxicity) directly into the bloodstream. Double-gloving (Nitrile) is mandatory. [1]
-
Waste Disposal: Solutions containing this chlorinated heterocycle must be disposed of in Halogenated Organic Waste streams, not general organic waste.
References
-
Sammeta, V. R., et al. (2022).[5] "A new chemotype of chemically tractable nonsteroidal estrogens based on a thieno[2,3-d]pyrimidine core."[4][5] bioRxiv. (Confirming synthesis and NMR characterization in DMSO-
). -
Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine." (Providing H-statements and physical data).
-
Trammell, R. L., et al. (1990).[6] "Solubility of Organic and Inorganic Chemicals in Selected Solvents." National Toxicology Program.[6] (General solubility principles for heterocyclic aromatics).
-
CymitQuimica. (n.d.). "Product Analysis: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine." (Confirming solid state properties).
Sources
- 1. 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine - CAS号 76872-27-0 - 摩熵化学 [molaid.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76872-27-0 Name: [xixisys.com]
- 3. 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. A new chemotype of chemically tractable nonsteroidal estrogens based on a thieno[2,3-d]pyrimidine core | bioRxiv [biorxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. ntrl.ntis.gov [ntrl.ntis.gov]
Strategic Utilization of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine in Kinase Inhibitor Discovery: A Technical Guide
Executive Summary
In the landscape of targeted oncology, the discovery of potent, selective protein kinase inhibitors relies heavily on privileged chemical scaffolds. As an Application Scientist in medicinal chemistry, I frequently leverage 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine as a foundational building block. This di-electrophilic core serves as an exceptional ATP bioisostere, enabling the rapid, regioselective synthesis of libraries targeting critical kinases such as VEGFR-2, c-Met, and PI3K. This whitepaper deconstructs the chemical rationale, mechanistic binding, and self-validating experimental workflows required to successfully deploy this scaffold in drug discovery.
Chemical Rationale: The Power of Regioselective Functionalization
The thieno[2,3-d]pyrimidine core is structurally analogous to the adenine ring of ATP, making it an ideal hinge-binding motif [1]. However, the true synthetic power of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine lies in its differential reactivity at the C4 and C2 positions, which allows for sequential, orthogonal functionalization.
The Causality of C4 vs. C2 Reactivity
Nucleophilic Aromatic Substitution (SNAr) on this scaffold is highly regioselective for the C4 position. Why does this occur?
-
Electronic Deficiency: Both C2 and C4 are electron-deficient due to the electronegative N1 and N3 atoms. However, the Meisenheimer complex formed during nucleophilic attack at C4 is more effectively stabilized by the adjacent N3 atom and the extended conjugation of the fused thiophene ring.
-
Post-Substitution Deactivation: Once a nucleophile (e.g., a primary amine) is installed at C4, its nitrogen lone pair delocalizes into the pyrimidine
-system. This electron donation significantly increases the electron density at the C2 position, rendering it highly resistant to further SNAr at room temperature. Consequently, C2 functionalization requires harsher conditions (e.g., >100 °C) or palladium-catalyzed cross-coupling.
The Role of the 5-Phenyl Group
The pre-installed 5-phenyl group is not merely a synthetic artifact; it is a strategic structural feature. While it provides some steric shielding, it does not prevent C4 amination. Biologically, this phenyl ring frequently projects into the hydrophobic pocket II (often adjacent to the DFG motif) of the kinase domain, anchoring the molecule and enhancing target residence time [2].
Logical mapping of the thieno[2,3-d]pyrimidine scaffold to kinase domain binding regions.
Quantitative Data: Reaction Parameters
To highlight the operational differences caused by the electronic deactivation of the pyrimidine ring, the following table summarizes the typical parameters required for sequential functionalization.
| Substitution Step | Target Position | Reagent Type | Solvent | Base / Catalyst | Temp (°C) | Typical Yield |
| Step 1 (SNAr) | C4 | Aliphatic/Aryl Amines | DCM or EtOH | DIPEA (1.5 eq) | 0 to 25 | 85 - 95% |
| Step 2 (SNAr) | C2 | Aliphatic Amines | n-Butanol | K | 100 - 120 | 60 - 80% |
| Step 2 (Suzuki) | C2 | Aryl Boronic Acids | 1,4-Dioxane/H | Pd(dppf)Cl | 90 - 100 | 70 - 85% |
Self-Validating Experimental Workflows
A robust drug discovery program requires protocols that inherently validate themselves at each step to prevent the propagation of errors (e.g., testing a mixture of regioisomers in a biological assay).
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Install the primary hinge-binding motif while preserving the C2-chloride.
-
Reaction Setup: Dissolve 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without competing with the amine nucleophile, preventing unwanted side reactions.
-
Nucleophile Addition: Dropwise add the desired aniline/amine (1.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation (QC): Monitor via LCMS. The reaction is complete when the starting material peak disappears and a single major peak emerges with an
mass corresponding to the mono-substituted product. The presence of the distinct chlorine isotope pattern (3:1 ratio for Cl/ Cl) confirms the C2-chloride is intact.
Protocol B: C2-Functionalization via Suzuki Coupling
Objective: Install a solvent-channel-directed aryl group at the deactivated C2 position.
-
Reaction Setup: In a microwave vial, combine the C4-amino-C2-chloro intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water.
-
Catalyst & Base: Add Na
CO (2.0 eq) and Pd(dppf)Cl (0.05 eq). Causality: The deactivated C2-chloride requires a robust palladium catalyst with a bidentate ligand (dppf) to facilitate oxidative addition and prevent catalyst degradation at high temperatures. -
Execution: Degas the mixture with N
for 5 minutes, seal, and heat to 100 °C for 12 hours (or 110 °C for 45 min via microwave irradiation). -
Self-Validation (QC): Purify via flash chromatography. Validate via
H NMR. The definitive proof of success is the loss of the starting material's characteristics and the integration of new aryl protons, alongside LCMS confirmation of the exact mass lacking the chlorine isotope pattern.
Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC
-
Assay Principle: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, which is subsequently converted into a luminescent signal.
-
Execution: Incubate the purified recombinant kinase (e.g., VEGFR-2 or PI3K) with the synthesized inhibitor (in a 10-point dose-response dilution) and ultra-pure ATP for 60 minutes at room temperature [3].
-
Self-Validation (QC): Every plate must include DMSO (vehicle) as a negative control (100% activity) and a known pan-kinase inhibitor (e.g., Staurosporine, 1
M) as a positive control (0% activity). If the Staurosporine well shows luminescence above 5% of the vehicle, the assay is invalid and must be repeated.
Self-validating experimental workflow for sequential functionalization and kinase screening.
Conclusion
The 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine scaffold remains a cornerstone in modern medicinal chemistry. By understanding the electronic causality behind its regioselective SNAr reactions, researchers can systematically build diverse libraries of dual-targeted inhibitors. When coupled with rigorous, self-validating analytical and biological workflows, this core structure provides a highly reliable vector for discovering nanomolar-potent inhibitors against complex oncogenic networks.
References
-
Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: Bioorganic & Medicinal Chemistry (2019) URL: [Link]
-
Title: Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors Source: Bioorganic & Medicinal Chemistry (2017) URL: [Link]
-
Title: Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: ACS Medicinal Chemistry Letters (2015) URL: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Strategic Evolution of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine in Kinase Inhibitor Discovery: A Technical Guide
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a key component of nucleosides.[1] This bioisosteric relationship makes the thieno[2,3-d]pyrimidine scaffold an ideal framework for the design of molecules that can interact with ATP-binding sites in a variety of enzymes, particularly protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2]
This technical guide provides an in-depth review of a pivotal intermediate, 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine , and its derivatives. We will explore its synthesis, chemical reactivity, and its role in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further research in this promising area of medicinal chemistry.
Synthesis of the Core Intermediate: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
The synthesis of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine is a critical first step in the generation of a diverse library of derivatives. The general synthetic strategy involves the initial construction of a 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one intermediate, followed by chlorination.
Step 1: Synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
A common and efficient method for the construction of the thieno[2,3-d]pyrimidine core is through the cyclization of a 2-aminothiophene-3-carbonitrile precursor.
Experimental Protocol:
-
Gewald Reaction: The synthesis typically begins with a Gewald reaction, a multi-component condensation of a ketone (acetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to yield a 2-amino-4-phenylthiophene-3-carbonitrile.
-
Cyclization: The resulting 2-aminothiophene derivative is then cyclized to form the pyrimidinone ring. This can be achieved by heating with formamide or by reaction with formic acid.
Step 2: Chlorination to Yield 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
The hydroxyl group at the 4-position of the pyrimidinone ring is then converted to a chloride, and the N-H at the 2-position is also converted to a chloride, to generate the highly reactive dichloro intermediate.
Experimental Protocol:
-
A suspension of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃) is treated with a catalytic amount of N,N-dimethylformamide (DMF).[3]
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the excess POCl₃ is removed under reduced pressure.[3]
-
The residue is then carefully poured onto crushed ice with vigorous stirring.[3]
-
The resulting precipitate, 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine, is collected by filtration, washed with water, and dried.[3]
Caption: Synthetic pathway to 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine.
Chemical Reactivity and Derivatization Strategies
The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, which is the cornerstone of the synthetic utility of this intermediate. The C4-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group.[4] This is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom on the C4 position. This differential reactivity allows for a stepwise and controlled introduction of various substituents, leading to the generation of diverse chemical libraries.
Sequential Nucleophilic Substitution
A common strategy involves the initial substitution of the more reactive C4-chloro group with a nucleophile, followed by the substitution of the C2-chloro group under more forcing conditions or with a more reactive nucleophile.
Experimental Protocol for Sequential Substitution:
-
C4-Substitution: 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine is reacted with a primary or secondary amine at or below room temperature in a suitable solvent such as isopropanol or acetonitrile. The reaction is typically complete within a few hours.
-
C2-Substitution: The resulting 2-chloro-4-substituted-5-phenylthieno[2,3-d]pyrimidine is then subjected to a second nucleophilic substitution. This step may require higher temperatures, a stronger base, or a more nucleophilic reagent to displace the less reactive C2-chloro group.
Caption: Stepwise derivatization of the core intermediate.
Biological Activity: Targeting Protein Kinases in Cancer
Derivatives of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. The thieno[2,3-d]pyrimidine scaffold acts as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase. The substituents at the C2, C4, and C5 positions then project into different regions of the active site, allowing for the fine-tuning of potency and selectivity.
Key Kinase Targets
-
Epidermal Growth Factor Receptor (EGFR): Several thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, a key driver in many solid tumors.[5][6][7][8][9] Molecular docking studies suggest that the thieno[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the EGFR kinase domain.[5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anti-cancer strategy. Thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibitory activity, with some compounds showing IC₅₀ values comparable to the approved drug sorafenib.[10][11]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactivated in cancer. Thieno[2,3-d]pyrimidine-based compounds have been identified as effective PI3K inhibitors.[12]
Structure-Activity Relationship (SAR) Summary
| Target Kinase | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Representative IC₅₀ (nM) | Reference(s) |
| EGFRWT | Substituted anilines | Small alkyl or aryl groups | Phenyl | 25.8 | [5] |
| EGFRT790M | Substituted anilines | Small alkyl or aryl groups | Phenyl | 182.3 | [5] |
| VEGFR-2 | Various amines | Substituted anilines | Phenyl | 230 | [10] |
| PI3Kα | Morpholine | Substituted phenyl | Unsubstituted | Varies | [12] |
Note: This table presents a summary of representative data, and the specific IC₅₀ values can vary depending on the exact substitutions and assay conditions.
Caption: Signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions, recombinant VEGFR-2 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine scaffold is a highly versatile and valuable intermediate in the design and synthesis of potent kinase inhibitors. Its favorable physicochemical properties and the differential reactivity of the two chloro substituents provide a robust platform for the generation of extensive and diverse compound libraries. The derivatives have demonstrated significant activity against a range of cancer-relevant kinases, underscoring the therapeutic potential of this chemical class.
Future research in this area should focus on:
-
Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.
-
Exploration of novel kinase targets: Expanding the scope of biological evaluation to include other kinase families where thieno[2,3-d]pyrimidine derivatives may exhibit inhibitory activity.
-
Optimization of pharmacokinetic properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the synthetic versatility and inherent biological activity of the 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine core, the scientific community is well-positioned to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- [Link to a relevant scientific article on thieno[2,3-d]pyrimidines]
- [Link to a relevant scientific article on kinase inhibitors]
- [Link to a relevant scientific article on the synthesis of thieno[2,3-d]pyrimidines]
- [Link to a relevant scientific article on the biological activity of thieno[2,3-d]pyrimidines]
- [Link to a relevant scientific article on EGFR inhibitors]
- [Link to a relevant scientific article on VEGFR-2 inhibitors]
- [Link to a relevant scientific article on PI3K inhibitors]
- [Link to a relevant scientific article on the reactivity of dichloropyrimidines]
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article on the synthesis and biological activity of thieno[2,3-d]pyrimidines]
- [Link to a relevant review article on thieno[2,3-d]pyrimidines as kinase inhibitors]
- [Link to a relevant article on the synthesis of thieno[2,3-d]pyrimidines]
- [Link to a relevant article on the synthesis of thieno[2,3-d]pyrimidines]
- [Link to a relevant article on the synthesis of thieno[2,3-d]pyrimidines]
- [Link to a relevant article on the synthesis of thieno[2,3-d]pyrimidines]
- [Link to a relevant article on the chlorin
- [Link to a relevant article on the derivatiz
- [Link to a relevant article on the derivatiz
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant scientific article with specific IC50 d
- [Link to a relevant article on the reactivity of dichloropyrimidines]
- [Link to a relevant article on the reactivity of dichloropyrimidines]
- [Link to a relevant article on the reactivity of dichloropyrimidines]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. zenodo.org [zenodo.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K-Akt [assay-protocol.com]
The Architectural Evolution of a Privileged Scaffold: A Guide to the Synthesis of Thieno[2,3-d]pyrimidines in Medicinal Chemistry
Abstract
The thieno[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its pervasive presence in a multitude of biologically active compounds.[1][2][3] Structurally resembling purine nucleobases, this heterocyclic system serves as a versatile framework for the design of targeted therapeutics, most notably as kinase inhibitors in oncology.[1][4][5] This in-depth technical guide provides a comprehensive overview of the historical and contemporary synthetic strategies employed to construct the thieno[2,3-d]pyrimidine ring system. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on this remarkable scaffold.
The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. Its structural analogy to adenine, a fundamental component of DNA and RNA, makes it an ideal bioisostere for interacting with biological targets that recognize purine-based ligands.[1][2][3] This inherent biomimicry has been successfully exploited in the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which play a pivotal role in cellular signaling pathways implicated in cancer and other diseases.[4][6][7] Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][8]
Foundational Synthetic Strategies: Building from the Thiophene Ring
Historically and continuing to the present day, the most prevalent approach to the synthesis of thieno[2,3-d]pyrimidines involves the initial construction of a suitably functionalized thiophene ring, followed by the annulation of the pyrimidine ring. This strategy offers a high degree of flexibility in introducing substituents onto the thiophene moiety at an early stage.
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald three-component reaction, first reported in the 1960s, remains one of the most efficient and widely utilized methods for the synthesis of 2-aminothiophenes, the key precursors for many thieno[2,3-d]pyrimidine syntheses.[8][9][10][11] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary or tertiary amine like diethylamine or triethylamine.[8][9][12]
Causality Behind Experimental Choices: The choice of base is critical; it facilitates both the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile and the subsequent addition of sulfur. The reaction is often carried out in a protic solvent like ethanol or methanol, which aids in the solubility of the reactants and intermediates.[8][12]
Experimental Protocol: A Representative Gewald Reaction [8]
-
Step 1: To a solution of a ketone/aldehyde (10 mmol) and an active methylene nitrile (10 mmol) in ethanol (20 mL) under an ice bath, add elemental sulfur (10 mmol).
-
Step 2: Add a base, such as diethylamine (20 mmol), dropwise to the mixture.
-
Step 3: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Step 4: Pour the reaction mixture into ice water to precipitate the 2-aminothiophene product.
-
Step 5: Collect the precipitate by filtration, wash with water, and dry in vacuo.
Cyclization of 2-Aminothiophenes to Form the Pyrimidine Ring
Once the 2-aminothiophene precursor is in hand, a variety of methods can be employed to construct the fused pyrimidine ring. The choice of cyclizing agent dictates the substitution pattern on the pyrimidine ring.
The reaction of 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates with various one-carbon synthons is a common route to thieno[2,3-d]pyrimidin-4-ones.
-
With Formic Acid or Formamide: Refluxing a 2-aminothiophene derivative with formic acid or formamide is a straightforward method to produce the corresponding 4-hydroxythieno[2,3-d]pyrimidine (which exists in the tautomeric 4-oxo form).[4][13]
-
With Acyl Chlorides or Anhydrides: The use of acyl chlorides or acid anhydrides in the presence of a suitable solvent and often a catalyst allows for the introduction of various substituents at the 2-position of the thieno[2,3-d]pyrimidin-4-one core.[9]
-
With Isocyanates: Reaction with isocyanates provides a direct route to N3-substituted thieno[2,3-d]pyrimidine-2,4-diones.
A powerful method for the synthesis of 4-aminothieno[2,3-d]pyrimidines involves the Dimroth rearrangement.[9] This typically begins with the reaction of a 2-amino-3-cyanothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine. Subsequent condensation with an amine or aniline, often under microwave irradiation, leads to the desired 4-amino-substituted thieno[2,3-d]pyrimidine.[9][12][14]
Mechanism of the Dimroth Rearrangement: The reaction proceeds through a ring-opening of the initial pyrimidine ring followed by rotation and re-cyclization to yield the thermodynamically more stable product. Microwave-assisted synthesis has been shown to significantly accelerate this transformation, offering higher yields and shorter reaction times.[9][14]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Anilino-thieno[2,3-d]pyrimidines [9][12]
-
Step 1 (Amidine formation): A mixture of 2-amino-3-cyanothiophene (10 mmol) and DMF-DMA (25 mmol) is heated at 70 °C under microwave irradiation (200 W) for 20 minutes.
-
Step 2 (Cyclization): The resulting amidine intermediate (4.25 mmol) is then reacted with the desired aniline (5.1 mmol) in acetic acid (10 mL) at 120 °C under microwave irradiation (200 W) for 1 hour.
-
Step 3 (Work-up): After cooling, the reaction mixture is worked up through standard extraction and purification procedures to afford the target compound.
Alternative Synthetic Strategies: Building from the Pyrimidine Ring
While less common, the synthesis of thieno[2,3-d]pyrimidines can also be achieved by constructing the thiophene ring onto a pre-existing, appropriately functionalized pyrimidine scaffold.[9] This approach can be advantageous when the desired substitution pattern on the pyrimidine ring is more readily accessible from pyrimidine starting materials.
One notable example involves the reaction of a 4-mercaptopyrimidine derivative with an α-halo-ketone or ester, followed by an intramolecular cyclization to form the thiophene ring.[9] For instance, the reaction of 4-mercapto-2-methylsulfanyl-6-naphthalen-1-yl-pyrimidine-5-carbonitrile with ethyl chloroacetate yields an intermediate that undergoes intramolecular rearrangement under basic conditions to afford the corresponding 5-aminothieno[2,3-d]pyrimidine.[9]
Summary of Key Synthetic Approaches
| Synthetic Strategy | Starting Materials | Key Intermediates | Key Reactions | Advantages |
| From Thiophene (Gewald) | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | 2-Aminothiophene | Gewald Reaction, Cyclization | High flexibility in thiophene substitution, one-pot synthesis of thiophene precursor. |
| From Thiophene (Dimroth) | 2-Amino-3-cyanothiophene, DMF-DMA, Amine/Aniline | Amidine | Dimroth Rearrangement | Efficient access to 4-aminothieno[2,3-d]pyrimidines, often accelerated by microwave synthesis. |
| From Pyrimidine | Functionalized 4-Mercaptopyrimidine, α-Halo-ketone/ester | S-Alkylated Pyrimidine | Intramolecular Cyclization | Useful when pyrimidine substitution is the primary focus. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic strategies discussed.
Figure 1: General workflow for the synthesis of thieno[2,3-d]pyrimidines starting from a Gewald reaction.
Figure 2: Key steps in the synthesis of 4-aminothieno[2,3-d]pyrimidines via a Dimroth rearrangement.
Conclusion and Future Perspectives
The synthesis of the thieno[2,3-d]pyrimidine scaffold has a rich history and continues to evolve with the advent of new synthetic methodologies. The classic Gewald reaction followed by pyrimidine ring formation remains a workhorse in the field, offering a robust and versatile entry point to a wide array of derivatives. More modern techniques, such as microwave-assisted synthesis, have significantly improved the efficiency of many of these transformations, particularly the Dimroth rearrangement. As the demand for novel and highly specific kinase inhibitors and other targeted therapies grows, the development of innovative and efficient synthetic routes to functionalized thieno[2,3-d]pyrimidines will undoubtedly remain an active and important area of research in medicinal chemistry. The strategic application of the synthetic principles outlined in this guide will empower researchers to continue to unlock the full therapeutic potential of this remarkable privileged scaffold.
References
- Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine deriv
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Deriv
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Tre
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Thienopyrimidine. Encyclopedia MDPI.
- Gewald reaction: synthesis, properties and applic
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. scielo.br [scielo.br]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective C4-Amination of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine via
Introduction
The 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine compound is a privileged, highly versatile bicyclic scaffold utilized extensively in modern drug discovery. Its derivatization is a critical path in the synthesis of diverse therapeutic agents, ranging from nonsteroidal estrogen receptor alpha (ER
Mechanistic Insights and Causality (E-E-A-T)
Achieving high regioselectivity during the amination of the thieno[2,3-d]pyrimidine core relies on exploiting the differential electronic activation of the C2 and C4 positions.
-
Electronic Activation & Meisenheimer Stabilization : The pyrimidine ring is inherently electron-deficient. However, the C4 position is significantly more activated toward nucleophilic attack than the C2 position. The incoming amine attacks C4 to form an anionic Meisenheimer complex, which is heavily stabilized by the adjacent nitrogen (N3) and the electron-withdrawing nature of the fused thiophene ring. Consequently, the activation energy for C4-substitution is substantially lower than that for C2-substitution.
-
Solvent and Base Causality : The choice of solvent and base dictates the reaction's kinetic profile. Non-polar to moderately polar solvents like chloroform (
) or 1,4-dioxane are preferred to solubilize the highly lipophilic starting material while preventing premature hydrolysis of the C2-chloride [1]. A non-nucleophilic organic base, such as triethylamine ( ) or N,N-diisopropylethylamine (DIPEA), is employed in excess to neutralize the generated hydrochloric acid. This prevents the protonation of the incoming amine nucleophile, which would otherwise stall the reaction. -
Temperature Control : Operating at moderate temperatures (70–80 °C) provides sufficient thermal energy to overcome the activation barrier for C4-substitution while remaining too low to facilitate the kinetically slower C2-substitution, thereby preventing unwanted bis-amination [2].
Reaction Pathway Visualization
Reaction pathway and regioselectivity logic for the SNAr amination of the thienopyrimidine scaffold.
Quantitative Data Summary
The following table summarizes optimized reaction conditions and expected yields for the C4-amination of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine using various amine classes.
| Amine Type | Equivalents | Solvent | Base (Eq.) | Temp (°C) | Time (h) | C4:C2 Selectivity | Isolated Yield |
| Primary (Benzylamines) | 1.25 | 70–75 | 2–4 | >99:1 | 85–95% | ||
| Primary (Anilines) | 1.50 | 1,4-Dioxane | DIPEA (3.0) | 80–90 | 6–12 | >95:5 | 75–85% |
| Secondary (Morpholine) | 1.20 | THF | 65 | 3–5 | >98:2 | 80–90% |
Experimental Protocol: Synthesis of C4-Aminated Derivatives
This protocol outlines a self-validating methodology for the C4-amination using a primary benzylamine, adapted from established medicinal chemistry workflows [1].
Scale: 0.25 mmol
Materials & Reagents:
-
2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (MW: 281.16 g/mol )
-
Desired Amine (e.g., Benzylamine derivative)
-
Triethylamine (
), anhydrous -
Chloroform (
), anhydrous
Step-by-Step Procedure:
-
Reaction Setup : In a dry, 10 mL reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (70.3 mg, 0.25 mmol, 1.0 eq.) and the corresponding amine (0.31 mmol, 1.25 eq.).
-
Solvation & Base Addition : Suspend the mixture in anhydrous
(2.0 mL). Add triethylamine (174 L, 1.25 mmol, 5.0 eq.) dropwise in one portion.-
Causality Note: The large excess of
acts as an acid scavenger, ensuring the reaction microenvironment remains basic so the nucleophilic amine is not deactivated via protonation.
-
-
Thermal Activation : Seal the vial tightly and heat the reaction mixture to 70–75 °C using an aluminum heating block. Stir vigorously until a clear solution is obtained (typically 2–4 hours).
-
Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The starting material (
) should completely disappear, replaced by a new, more polar spot ( ) corresponding to the mono-aminated product.
-
-
Quenching and Workup : Cool the reaction to room temperature. If precipitation occurs upon cooling, add a small volume of methanol (0.5 mL) to re-solubilize the mixture[1]. Dilute the solution with dichloromethane (10 mL) and wash sequentially with saturated aqueous
(5 mL) and brine (5 mL). -
Drying and Concentration : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. -
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% Ethyl Acetate in Hexanes) to afford the pure 2-chloro-N-substituted-5-phenylthieno[2,3-d]pyrimidin-4-amine.
Analytical Validation & Troubleshooting
-
NMR Validation : The regioselectivity of the C4-amination must be confirmed by
H and C NMR. In C NMR, the C4 carbon shifts significantly upfield (typically 5-10 ppm) upon substitution of the electronegative chlorine atom with an amine. The C2 carbon shift will remain relatively unchanged, confirming the C2-chloride is intact. -
Bis-Amination (Over-reaction) : If Liquid Chromatography-Mass Spectrometry (LC-MS) indicates the presence of a double-addition byproduct (
), the reaction is under kinetic runaway. To troubleshoot, reduce the reaction temperature by 10 °C or decrease the amine equivalents to strictly 1.05. While the C2 position is less reactive, it can undergo substitution under forcing conditions or in the presence of highly nucleophilic aliphatic amines [2]. -
Incomplete Conversion : If unreacted starting material persists after 6 hours, verify the anhydrous nature of the solvents. Trace water can hydrolyze the active C4-chloride to a C4-hydroxy byproduct, stalling the intended amination.
References
-
Sammeta, V. R., et al. (2023). Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines. ChemRxiv.[Link]
-
Antczak, M. I., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 60(10), 3979–4001.[Link]
Microwave-assisted synthesis using 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Application Note: Precision Microwave-Assisted Functionalization of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Executive Summary
The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, recognized as a bioisostere of quinazoline and purine. It serves as a core structure for potent inhibitors of receptor tyrosine kinases (RTKs), dihydrofolate reductase (DHFR), and phosphodiesterase.
This guide details the microwave-assisted synthesis (MAOS) protocols for functionalizing 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine . Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 h) and yields mixtures of regioisomers, microwave irradiation exploits the dipolar polarization of the reaction medium to achieve:
-
Kinetic Selectivity: Preferential activation of the C4-position over the C2-position.
-
Process Efficiency: Reduction of reaction times from hours to minutes.
-
Purity: Suppression of side reactions (e.g., hydrolysis, bis-substitution) through rapid heating profiles.
Mechanistic Grounding & Regioselectivity
Successful decoration of the 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine core relies on understanding the electronic bias of the pyrimidine ring.
-
The C4-Position (Electrophilic Hotspot): The carbon at position 4 is highly electron-deficient due to the cumulative inductive effects of the adjacent nitrogen atoms and the fused thiophene ring. It is the primary site for Nucleophilic Aromatic Substitution (
). -
The C2-Position (Latent Electrophile): The carbon at position 2 is less electrophilic and sterically distinct. It typically requires harsher conditions (higher temp/catalysis) to react, allowing for sequential, orthogonal functionalization.
-
Steric Influence of 5-Phenyl: The phenyl group at C5 (adjacent to the bridgehead) exerts mild steric pressure on the C4 pocket. While C4 remains the most reactive site, bulky nucleophiles may require optimized microwave power to overcome this barrier without forcing C2 substitution.
Visualizing the Reaction Logic
Experimental Protocols
General Considerations for Microwave Synthesis
-
Vessel Choice: Use 10 mL or 30 mL borosilicate glass vials with crimp-sealed septa (e.g., microwave-safe reaction tubes).
-
Solvent Selection: Polar protic solvents (Ethanol, Isopropanol) are preferred for
as they absorb microwave energy efficiently ( high) and stabilize the transition state. For Pd-catalyzed couplings, Dioxane/Water or DMF are superior. -
Stirring: High-speed magnetic stirring (600+ rpm) is critical to prevent "hot spots" which can degrade the thiophene ring.
Protocol A: Regioselective C4-Amination ( )
Target: Synthesis of 4-amino-2-chloro-5-phenylthieno[2,3-d]pyrimidine derivatives.
Reagents:
-
Substrate: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIEA) (2.0 equiv) -
Solvent: Ethanol (absolute) or Isopropanol (3–5 mL per mmol)
Step-by-Step Workflow:
-
Charge: In a 10 mL microwave vial, dissolve the dichloro-substrate in the solvent. Sonicate briefly to ensure dispersion.
-
Add: Add the amine followed by DIEA. Cap the vial immediately.
-
Irradiate: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temperature: 100 °C
-
Hold Time: 10–15 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 150 W)
-
Note: For bulky amines (e.g., 3-chloro-4-fluoroaniline), increase temp to 120 °C.
-
-
Work-up: Cool to room temperature (RT).
-
Precipitation: Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid. Filter, wash with cold water/ethanol (9:1), and dry.
-
Extraction: If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with brine, and concentrate.
-
-
Validation: Verify C4-substitution via
NMR (Disappearance of C4-Cl signal if applicable, shift in adjacent protons).
Scientific Rationale: The use of ethanol under MW irradiation allows the reaction to proceed via a rapid transition state stabilization. The 100 °C setpoint provides enough energy to overcome the activation barrier for C4 displacement but is insufficient to activate the C2-Cl bond, ensuring >95% regioselectivity [1, 2].
Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling
Target: Synthesis of 2-aryl-4-amino-5-phenylthieno[2,3-d]pyrimidine.
Reagents:
-
Substrate: 4-Amino-2-chloro-intermediate (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Charge: Add substrate, boronic acid, and Pd-catalyst to the microwave vial.
-
Inert: Seal the vial and purge with Nitrogen/Argon for 2 minutes.
-
Solvent: Inject degassed Dioxane and aqueous base via syringe through the septum.
-
Irradiate:
-
Temperature: 140–150 °C[1]
-
Hold Time: 20 minutes
-
Stirring: High
-
-
Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).
Scientific Rationale: The C2-position is deactivated by the electron-donating amine at C4. Therefore, higher energy (150 °C) and efficient Pd-catalysis are required. Microwave heating accelerates the oxidative addition step of the catalytic cycle, which is often the rate-determining step for electron-rich aryl chlorides [3, 4].
Data Summary & Optimization Table
| Variable | Protocol A (C4- | Protocol B (C2-Suzuki) |
| Primary Driver | Nucleophilicity of Amine | Pd-Catalytic Cycle |
| Temp Range | 80–120 °C | 130–160 °C |
| Time (MW) | 5–15 min | 15–30 min |
| Time (Thermal) | 4–12 hours (Reflux) | 12–24 hours |
| Solvent System | EtOH / iPrOH | Dioxane / |
| Critical Failure | Bis-substitution (Temp too high) | Dehalogenation (Temp too high) |
Troubleshooting & Safety
-
Issue: Low Yield in Step 1.
-
Cause: Steric hindrance from the 5-phenyl group blocking the C4 approach.
-
Solution: Switch solvent to n-Butanol (higher boiling point/better solubility) and increase MW temp to 130 °C.
-
-
Issue: Hydrolysis of C4-Cl.
-
Cause: Wet solvents or unsealed vials allowing moisture ingress.
-
Solution: Use anhydrous solvents and dry molecular sieves.
-
-
Safety:
-
Thienopyrimidines can be skin sensitizers. Handle with gloves.
-
Microwave vials are under pressure (up to 20 bar). Never open a vial until it has cooled to <50 °C and pressure has released.
-
References
-
Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Source: Z. Naturforsch. 2005, 60b, 221–226. URL:[Link] Relevance: Establishes the baseline reactivity of the thieno[2,3-d]pyrimidine core under microwave conditions.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: Molecules 2021, 26(7), 1987. URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9][10][11] Validates the regioselectivity rules (C4 vs C2) and Pd-coupling protocols for 2,4-dichloro-heterocycles.
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives. Source: ACS Omega 2022, 7, 49, 44967–44984. URL:[Link] Relevance: Provides biological context (DHFR inhibition) and structural characterization data for phenyl-substituted analogs.
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Source: RSC Advances, 2014. URL:[Link] Relevance: Demonstrates the efficiency of microwave irradiation in constructing fused pyrimidine systems.
Sources
- 1. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Current Status: Online Ticket ID: #YIELD-OPT-5PH-TP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Executive Summary: The "Yield Killer" Analysis
Welcome to the technical support hub. You are likely here because your synthesis of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS 76872-27-0) is stalling at the chlorination step or suffering from low overall yields (<30%).
In my experience supporting kinase inhibitor development, the failure points for this specific scaffold are distinct and predictable. Unlike simple pyrimidines, the electron-rich thiophene ring introduces regioselectivity issues during the Gewald reaction and oxidative instability during chlorination.
This guide breaks down the synthesis into three critical modules, focusing on the causality of yield loss and providing self-validating protocols.
Synthetic Pathway & Logic Flow
The following workflow illustrates the critical path and decision nodes. We utilize the Gewald Reaction for the core construction, followed by Cyclization with urea, and finally Chlorination .
Figure 1: Critical path for synthesis, highlighting failure modes (grey) against the optimal path (green/blue).
Module 1: The Precursor (Gewald Reaction)
The Issue: Researchers often accidentally synthesize the 6-phenyl isomer or obtain a "tarry" product that complicates downstream purification.
Technical Insight: To obtain the 5-phenyl substituent on the final pyrimidine, you must synthesize ethyl 2-amino-4-phenylthiophene-3-carboxylate .
-
Correct Input: Acetophenone (Methyl phenyl ketone).
-
Incorrect Input: Phenylacetaldehyde (leads to 5-phenylthiophene
6-phenylpyrimidine).
Optimized Protocol:
-
Reagents: Acetophenone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (
, 1.0 eq). -
Catalyst: Morpholine or Diethylamine (1.0 eq). Note: Diethylamine is often cleaner for this specific substrate.
-
Procedure:
-
Validation:
H NMR must show a singlet for the thiophene proton at position 5 (approx. 6.3-6.5 ppm). If you see a multiplet or shift, you have regio-scrambling.
Module 2: Cyclization to the Dione
The Issue: Incomplete ring closure or formation of a "glass" that cannot be removed from the flask.
Technical Insight: Many protocols suggest formamide. Avoid this. Formamide often leads to the pyrimidin-4-one (monocarbonyl). For the 2,4-dichloro target, you need the 2,4-dione (uracil-like).[4] Urea is the superior reagent but requires high heat.
Optimized Protocol:
-
Mix: Intermediate 1 (from Module 1) and Urea (excess, ~5-10 eq).
-
Conditions: Melt reaction at 180–200°C . No solvent.
-
Troubleshooting the "Glass": The reaction turns into a solid rock.
-
Fix: Do not try to chip it out. Cool to ~100°C and add hot water/NaOH carefully to dissolve the unreacted urea and suspend the product.
-
-
Purification: Dissolve the crude solid in hot 10% NaOH, filter (removes insoluble sulfur/tars), then acidify with HCl to precipitate the pure dione.
Module 3: The Chlorination (The Yield Killer)
The Issue: This is where 80% of yield loss occurs. The reaction works, but the product degrades during workup.
-
Symptoms: Low yield, product turns back into starting material (hydrolysis), or formation of a sticky black oil.
Technical Insight: The 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine is highly susceptible to hydrolysis at the C-4 position. Standard "pour onto ice" methods often generate enough local heat to hydrolyze the chloride back to the hydroxyl group.
Optimized Protocol (The "Self-Validating" System):
| Parameter | Specification | Reason |
| Reagent | Solvent and reagent.[5][6] Must be freshly distilled if yellow. | |
| Base Catalyst | Essential. Without this, the reaction stalls at the monochloro stage. | |
| Temperature | Reflux (105–110°C) | Required to drive the C-2 chlorination. |
| Time | 3–5 Hours | Monitor by TLC (Hexane/EtOAc 8:2). |
Step-by-Step Workup (The "Cold Quench" Technique):
-
Evaporation: Remove excess
under reduced pressure (rotary evaporator) before adding water. This is the single most effective yield booster. You should be left with a thick syrup. -
Azeotrope: Add Toluene and evaporate again to remove trace
. -
The Quench:
-
Place the residue in an ice bath (
C). -
Add crushed ice/water dropwise with vigorous stirring.
-
Maintain internal temperature < 10°C .
-
Neutralize immediately with saturated
or to pH 7-8. Acidic aqueous conditions accelerate hydrolysis.
-
-
Extraction: Extract immediately with Dichloromethane (DCM). Do not let the aqueous layer sit.
Troubleshooting & FAQs
Q: My product is a mixture of mono-chloro and di-chloro species. How do I push it to completion?
-
A: This indicates insufficient base or old
. Add 0.5 eq of to the reaction mixture. is more aggressive and helps convert the stubborn C-2 oxygen.
Q: The product turns pink/red upon drying.
-
A: This is a sign of residual acid trapped in the crystal lattice. The compound is auto-catalyzing its own decomposition.
-
Fix: Recrystallize from Ethanol/Chloroform and ensure the final wash is with a dilute bicarbonate solution, followed by thorough drying in a vacuum desiccator over
.
Q: Can I use thionyl chloride (
-
A: No. Thionyl chloride is generally not electrophilic enough to aromatize the pyrimidine ring efficiently in this scaffold.
is mandatory.
Q: The Gewald step yield is low (<40%).
-
A: Check your sulfur solubility. If using ethanol, ensure it is absolute. Water poisons the Knoevenagel condensation step of the Gewald mechanism. Add activated molecular sieves to the reaction.
References
-
Gewald Reaction Mechanism & Regioselectivity
-
Chlorination & Workup Protocols
-
General Thienopyrimidine Synthesis
-
ChemicalBook. "2,4-Dichlorothieno[3,2-d]pyrimidine Synthesis and Properties." (Analogous chemistry for [2,3-d] isomer).
-
-
Compound Data
-
PubChem. "2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CID 12712832)."
-
Disclaimer: This guide assumes a standard laboratory setting with appropriate safety protocols for handling POCl3 (highly corrosive/toxic) and pressurized reactions. Always consult your local EHS guidelines.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Controlling regioselectivity at C2 vs C4 in thienopyrimidine substitution
Technical Support Center: Thienopyrimidine Regiocontrol
Ticket System Status: 🟢 Online Current Topic: Regioselectivity Control (C2 vs. C4) in 2,4-Dichlorothieno[2,3-d]pyrimidine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Thienopyrimidine Optimization Hub
You are likely here because the nucleophilic aromatic substitution (
Core Logic: The "Standard Model" of Reactivity
Before troubleshooting, you must accept the governing thermodynamic and kinetic reality of the thieno[2,3-d]pyrimidine scaffold.
-
The C4 Position (Kinetic & Thermodynamic Favorite): This position is highly electrophilic. It is para to the ring nitrogen (N1) and adjacent to the ring nitrogen (N3). The transition state for attack here is stabilized by resonance delocalization onto N1. Furthermore, the fused thiophene ring (in the [2,3-d] arrangement) does not sufficiently deactivate this position compared to C2.
-
The C2 Position (The "Hard" Target): Located between two nitrogens, C2 is electronically activated but sterically more hindered and less electrophilic than C4 due to the lack of extended conjugation into the thiophene ring for the intermediate Meisenheimer complex compared to C4.
The Golden Rule: Under standard
Module 1: The "Happy Path" (Sequential Substitution)
User Scenario: "I want to install two different amines: Amine A at C4 and Amine B at C2."
This is the most robust workflow. You must install the C4 substituent first under kinetic control, then force the C2 substitution.
Protocol: Stepwise Library Generation
| Step | Target | Reagents | Conditions | Critical Checkpoint |
| 1 | C4-Sub | Amine A (1.0–1.1 eq), DIPEA (1.5 eq) | IPA or EtOH , | TLC/LCMS: Look for mono-sub product. If di-sub appears, lower temp to |
| 2 | Isolation | Water precipitation | Filter & Wash | Do not proceed to Step 3 with unreacted starting material. |
| 3 | C2-Sub | Amine B (2–5 eq), DIPEA or | DMSO or NMP , | Conversion: C2 is sluggish. If |
Expert Insight: Protic solvents like Isopropanol (IPA) are ideal for Step 1 because they hydrogen-bond to the nucleophile, slightly reducing its reactivity and enhancing selectivity for the most electrophilic position (C4). For Step 2, switch to polar aprotic solvents (DMSO) to strip the cation and maximize nucleophilicity.
Module 2: Troubleshooting C4 Selectivity
Ticket #402: "I am targeting C4, but I'm getting 15% C2-substitution or double substitution."
Root Cause Analysis:
-
Temperature too high: You exceeded the activation energy for C2.
-
Excess Nucleophile: You used >1.2 equivalents in a fast reaction.
-
Proton Scavenging: The base deprotonated the product, making it a nucleophile? (Unlikely for amines, possible for phenols).
Diagnostic Workflow:
Figure 1: Decision tree for correcting over-substitution or loss of regiocontrol during the first displacement.
Module 3: The "Impossible" C2-First Request
Ticket #899: "I need to install a sensitive group at C2 first, then modify C4."
The Hard Truth: Direct
Workaround 1: The "Dummy" C4 Group If you absolutely must functionalize C2 first, you usually have to block C4.
-
React C4 with a removable group (e.g., SMe, or a sterically bulky amine that can be displaced later, though this is rare).
-
React C2 with your desired nucleophile.
-
Deprotect/Activate C4 (e.g., oxidize SMe to
, which is a super-leaving group).
Workaround 2: Synthesis from Precursors Do not start with 2,4-dichloro.
-
Start with the 2-amino-thiophene precursor (Gewald synthesis).[1]
-
Cyclize with a reagent that establishes the C2 substituent during ring formation (e.g., using an imidate instead of formamide).
-
This leaves C4 as a ketone (tautomer to -OH).
-
Chlorinate C4 with
. -
Displace C4-Cl.
Status: Validated. This "De Novo" approach is superior to trying to force reverse-regioselectivity on the dichloro scaffold.
Module 4: When Fails at C2 (Metal Catalysis)
Ticket #701: "I successfully installed my C4 amine. Now I'm trying to put an aniline at C2, but it won't react even at reflux."
Solution: C2 is deactivated. Anilines are weak nucleophiles. You need Buchwald-Hartwig Amination .[2][3][4]
Standard Operating Procedure (Pd-Catalyzed C2-Amination):
-
Substrate: 2-chloro-4-amino-thienopyrimidine.
-
Catalyst:
(5 mol%) or Pd(OAc)2. -
Ligand: Xantphos (10 mol%) or BINAP. Note: Bidentate ligands are crucial to prevent
-hydride elimination and stabilize the reductive elimination step. -
Base:
(2.0 eq) - Dry conditions are essential. -
Solvent: 1,4-Dioxane (anhydrous).
-
Temp:
, 12 h.
Why this works: Palladium inserts into the C2-Cl bond (Oxidative Addition). This bypasses the electronic repulsion that prevents
Summary of Regio-Logic
Figure 2: The hierarchy of reactivity. Note that C4 substitution is the gateway to the 2,4-disubstituted library.
References
-
Regioselectivity of SNAr on Dichloropyrimidines. BenchChem Technical Notes. (2025).[1][5][6][7] Detailed analysis of electronic factors favoring C4 substitution.Link
-
Buchwald-Hartwig Amination of Heterocycles. Wikipedia / Organic Chemistry Portal. (Accessed 2026). Mechanistic overview of Pd-catalyzed amination on deactivated positions.Link
-
Synthesis of Thieno[2,3-d]pyrimidine Analogs. Application Notes and Protocols. (2025).[1][5][6] Step-by-step Gewald synthesis and subsequent functionalization.Link
-
Regioselective Control in Pyrimidines. National Institutes of Health (PubMed). (2015).[6][7][8] Discussion on tertiary amine anomalies and C2 vs C4 selectivity.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of chlorine atoms in 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Introduction: The "Soft Spot" in Your Scaffold
Researchers working with 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine often encounter a specific degradation profile: the spontaneous conversion of the chlorine atom at the C4 position into a hydroxyl group (tautomerizing to the lactam).
This guide addresses the hydrolytic instability of this scaffold. Unlike simple aryl chlorides, the chlorines on the thieno[2,3-d]pyrimidine core are activated by the electron-deficient pyrimidine ring, making them highly susceptible to Nucleophilic Aromatic Substitution (
This document provides the mechanistic rationale, storage protocols, and reaction parameters required to maintain the integrity of the C-Cl bonds during your experiments.
Module 1: Mechanistic Insight (Why it Hydrolyzes)
To prevent hydrolysis, you must understand the regioselectivity. The C4-chlorine is significantly more reactive than the C2-chlorine.
The Reactivity Hierarchy
-
C4-Position (High Risk): The carbon at position 4 is highly electrophilic. It is adjacent to a bridgehead carbon and a nitrogen atom, and it lacks the electron-donating stabilization that might be present in other isomers. In the presence of trace moisture, water acts as a nucleophile, displacing the chloride to form 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one .
-
C2-Position (Moderate Risk): The C2 position is flanked by two nitrogen atoms, but experimental data on 2,4-dichloropyrimidines consistently shows that
reactions (including hydrolysis) occur preferentially at C4 due to lower LUMO energy coefficients at that site [1, 2]. -
5-Phenyl Substituent: While the phenyl group adds steric bulk, it does not sufficiently shield the C4 position from small nucleophiles like water.
Visualizing the Degradation Pathway
Figure 1: The primary degradation pathway involves nucleophilic attack by water at the C4 position, leading to the thermodynamically stable lactam.
Module 2: Storage & Handling Protocols
The majority of "bad batches" are caused by improper storage after the bottle is first opened.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Preferred) or 4°C | Low temperature kinetically inhibits the hydrolysis reaction rate. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. The compound is hygroscopic; moisture in headspace is sufficient to cause surface hydrolysis. |
| Container | Amber Glass + Parafilm | Protects from light (minor factor) and ensures a secondary moisture seal. |
| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |
Critical Handling Rule: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis that will degrade the compound during subsequent storage.
Module 3: Reaction Optimization (Synthesis)
When using this compound as a scaffold (e.g., displacing C4-Cl with an amine), you must outcompete water.
Solvent Selection
-
Recommended: Anhydrous DMF, THF, or DCM.
-
Avoid: Alcohols (MeOH, EtOH) unless you intend to form the alkoxide ether. Alcohols can act as nucleophiles similar to water (solvolysis).
-
Pre-treatment: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
Base Selection
-
Use: Non-nucleophilic organic bases (DIPEA, TEA, Pyridine).
-
Avoid: Hydroxide bases (NaOH, KOH) or aqueous carbonate solutions. These introduce water and strong nucleophiles (
) that rapidly hydrolyze the C4-Cl [3]. -
Protocol Tip: If using an inorganic base (like
), use it in an anhydrous aprotic solvent (e.g., Acetone or DMF) and ensure the salt is dry.
Workup Procedures
-
Quenching: Do not quench with heat. Pour reaction mixtures into ice-cold water if an aqueous workup is necessary.
-
Speed: Minimize the time the compound spends in contact with water. Extract immediately into an organic solvent (DCM or EtOAc) and dry over
. -
Acid/Base Sensitivity: Avoid strong acidic washes (catalyzes hydrolysis) or strong basic washes (direct attack). Keep pH near neutral (pH 6-8).
Module 4: Troubleshooting & FAQs
Scenario 1: LCMS shows a mass peak of [M - Cl + OH]
-
Diagnosis: Hydrolysis has occurred at the C4 position.
-
Root Cause: Wet solvent or old starting material.
-
Solution: Check the water content of your solvent (Karl Fischer titration if available). If the starting material already contains >5% of the hydroxy impurity, purify via column chromatography (eluting with DCM/MeOH) before attempting the reaction, as the hydroxy impurity can trap reagents.
Scenario 2: The reaction is sluggish, so I added heat.
-
Risk: Heating 2,4-dichlorothieno[2,3-d]pyrimidines in non-dry solvents exponentially increases the hydrolysis rate.
-
Correction: Instead of heat, verify the nucleophilicity of your amine/reagent. If the nucleophile is weak, consider using a Lewis acid catalyst (rare) or switching to a more polar anhydrous solvent (e.g., NMP) to increase the rate without raising the temperature significantly.
Scenario 3: Can I use microwave irradiation?
-
Answer: Yes, but only if the vessel is strictly anhydrous. Microwave heating superheats water pockets, causing rapid hydrolysis. Add molecular sieves directly to the microwave vial if unsure about solvent dryness [4].
Decision Logic for Reaction Setup
Figure 2: Decision matrix for establishing safe reaction conditions.
References
-
Regioselectivity of 2,4-Dichloropyrimidines
-
QM Analysis of Pyrimidine Substitution
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec.
-
URL:[Link]
- Title: Process for the preparation of chloropyrimidines (US Patent 5525724A).
-
Microwave Assisted Synthesis & Stability
- Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
- Source: N
-
URL:[Link]
Sources
Purification methods for separating mono-substituted thienopyrimidine isomers
Subject: Resolution of Mono-Substituted Thienopyrimidine Regioisomers Ticket ID: TP-ISO-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
You are likely encountering difficulty separating the C-4 and C-2 substitution products formed during Nucleophilic Aromatic Substitution (
While the C-4 position is electronically more electrophilic (favored kinetically), steric hindrance or specific solvent effects often yield a 5–15% impurity of the C-2 isomer.[1] These regioisomers have nearly identical polarities, causing co-elution on standard silica flash columns.[1]
Immediate Action Required:
Before attempting further purification, confirm your isomer ratio using
-
C-4 Isomer (Desired): The pyrimidine proton (H-6) typically appears as a singlet around 8.6–8.9 ppm .
-
C-2 Isomer (Impurity): The pyrimidine proton (H-6) often shifts upfield or downfield depending on the substituent, but the key diagnostic is the loss of symmetry in the thiophene ring signals if the core is thieno[2,3-d].[1]
Decision Matrix: Purification Strategy
Do not waste solvent on trial-and-error. Use this logic gate to select your method.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity.
Protocol A: Selective Recrystallization (The "Crash" Method)
Applicability: Best for scaling up (>5g) when the desired C-4 isomer is the major product. The C-4 isomer is generally more symmetric and possesses a higher lattice energy than the C-2 isomer.
The Solvent System: Ethanol/Water or Methanol/Water
Thienopyrimidines exhibit a steep solubility curve in aqueous alcohols.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in Ethanol (20 mL/g) . Heat to reflux (
C).[1] -
Saturation: If the solid does not fully dissolve, add THF dropwise (max 10% volume) until clear. Avoid DCM; it prevents proper crystal lattice formation.
-
Nucleation: Remove from heat. While still hot (
C), add Water dropwise until a faint, persistent turbidity appears. -
The "Slow Cool": Wrap the flask in foil and allow it to cool to room temperature over 4 hours. Do not use an ice bath yet.
-
Harvest: Once thick crystals form, cool to
C for 1 hour. Filter and wash with cold 50% EtOH/Water.
Troubleshooting:
-
Issue: "Oiling out" instead of crystallizing.
-
Fix: Your compound is likely too lipophilic. Switch to Hexane/Ethyl Acetate . Dissolve in min. hot EtOAc, then add hot Hexane until turbid. Re-heat to clear, then cool.
Protocol B: High-Resolution Chromatography
Applicability: When isomers are <85% pure or scale is small (<500mg).
Stationary Phase Selection
Standard C18 columns often fail to separate positional isomers because the hydrophobicity change is negligible. You must exploit
| Column Type | Mechanism | Suitability for Thienopyrimidines |
| C18 (ODS) | Hydrophobic Interaction | Low. Peaks often merge. |
| Phenyl-Hexyl | High. The different electron densities of C-4 vs C-2 substitution alter the | |
| PFP (Pentafluorophenyl) | Dipole-Dipole | Medium. Good if the substituent is halogenated. |
Recommended HPLC Method (Phenyl-Hexyl)
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization for MS).
-
Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for aromatic isomers).[1]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B -
Critical: Hold at 95% B for 5 mins to elute dimer byproducts.
-
Scientific Deep Dive: Why does this happen?
Understanding the mechanism allows you to predict when separation will be difficult.
The reaction of 2,4-dichlorothieno[2,3-d]pyrimidine follows an
-
Steric Hindrance: The nucleophile is bulky (e.g., tert-butyl amine).[1]
-
Solvent Effects: Protic solvents can stabilize the transition state for C-2 attack via H-bonding.
Figure 2: Kinetic competition between C-4 and C-2 substitution pathways.
FAQ: Common User Issues
Q: My peaks are merging on the Prep-HPLC. What now? A: Change the pH. If your substituent is an amine, switch to a high pH buffer (10mM Ammonium Bicarbonate, pH 10).[1] This deprotonates the amine, drastically changing the retention time and often resolving the isomers.
Q: Can I use Flash Chromatography instead of HPLC?
A: Yes, but standard Hexane/EtOAc rarely works.[1] Try Toluene/Acetone (9:1) or DCM/MeOH/NH
Q: How do I prove I have the 4-isomer without a crystal structure? A: Perform a 1D NOE (Nuclear Overhauser Effect) experiment. Irradiate the substituent's protons.
-
If you see an enhancement of the Thiophene H-5 proton, you likely have the C-4 isomer (spatial proximity).[1]
-
If you see no enhancement of the thiophene ring, it may be the C-2 isomer (too distant).[1]
References
-
Regioselectivity in Thienopyrimidines
-
HPLC Method Development
- Study: "Separation of positional isomers of functionalized heterocycles using Phenyl-Hexyl st
- Relevance: Validates the use of - interactions for separating arom
-
Source:[1]
-
Crystallization Protocols
Sources
Minimizing side reactions during chlorination of 5-phenylthieno[2,3-d]pyrimidine-2,4-dione
Technical Support Center: Chlorination of 5-Phenylthieno[2,3-d]pyrimidine-2,4-dione
Welcome to the technical support center for synthetic challenges related to the chlorination of 5-phenylthieno[2,3-d]pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this critical synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as kinase inhibitors and receptor antagonists.[1][2][3][4] The introduction of a chlorine atom onto this scaffold is a key functionalization step, often dramatically modulating a compound's pharmacological profile. However, the electron-rich nature of the thiophene ring makes this reaction susceptible to several side reactions.[5] This guide provides direct answers to common issues to help you optimize your reaction for yield, purity, and reproducibility.
Troubleshooting Guide & FAQs
Question 1: I am observing significant amounts of a dichlorinated byproduct. How can I improve the selectivity for monochlorination?
Plausible Causes:
This is the most common side reaction and is typically caused by the high reactivity of the thiophene ring, which is activated towards electrophilic aromatic substitution by the sulfur atom.[5] Once the first chlorine atom is introduced, the ring may not be sufficiently deactivated to prevent a second electrophilic attack, especially under harsh conditions.
-
Overly Reactive Chlorinating Agent: Strong agents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) can be difficult to control and often lead to polychlorination.[5][6]
-
Excess Stoichiometry: Using more than a slight excess (e.g., >1.2 equivalents) of the chlorinating agent will drive the reaction towards dichlorination.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, reducing the selectivity between the first and second chlorination events.
Recommended Solutions:
The key to achieving monochlorination is to precisely control the reactivity of the electrophile.
-
Switch to a Milder Reagent: N-Chlorosuccinimide (NCS) is the reagent of choice for controlled monochlorination of sensitive heterocyclic systems.[7][8] It is a stable, crystalline solid that is safer to handle than gaseous chlorine and provides a milder source of electrophilic chlorine ("Cl+"), leading to higher selectivity.[7][9][10]
-
Strict Stoichiometric Control: Use precisely 1.0 to 1.1 equivalents of NCS. Carefully weigh all reagents and ensure the purity of your starting material for accurate molar calculations.
-
Optimize Reaction Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This moderation of the reaction kinetics will favor the initial, faster monochlorination over the subsequent, slower dichlorination.
-
Choice of Solvent: Aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are generally preferred. DMF can sometimes accelerate the reaction due to its high polarity.
Comparative Data: Chlorinating Agent vs. Selectivity
| Chlorinating Agent | Typical Conditions | Primary Side Product | Recommended For |
| N-Chlorosuccinimide (NCS) | 1.05 eq., MeCN or DCM, 0 °C to RT | Minimal Dichlorination | High Selectivity Monochlorination |
| Sulfuryl Chloride (SO₂Cl₂) | 1.1 eq., DCM, -10 °C to 0 °C | Dichlorination, Degradation | Rapid chlorination (control is critical) |
| Molecular Chlorine (Cl₂) | Gas, Lewis Acid Catalyst | Polychlorination, Degradation | Not recommended for this substrate |
Question 2: My reaction is very slow or shows poor conversion to the desired product. What can I do to drive it to completion?
Plausible Causes:
-
Insufficiently Reactive Conditions: While mild conditions prevent side reactions, they can sometimes lead to incomplete conversion, especially if the substrate is less reactive than anticipated or if the reagent has degraded.
-
Low Reagent Purity: N-Chlorosuccinimide can degrade over time, especially if exposed to moisture. Ensure you are using a high-purity, dry reagent.
-
Solvent Effects: The reaction may be sluggish in non-polar solvents where the charged intermediates of an electrophilic aromatic substitution are not well-stabilized.
Recommended Solutions:
-
Verify Reagent Quality: Use a fresh bottle of NCS or test the activity of your current stock on a more reactive control substrate.
-
Solvent Optimization: If using a non-polar solvent like DCM, consider switching to a more polar aprotic solvent such as acetonitrile or DMF.
-
Gradual Temperature Increase: If the reaction is stalled at room temperature after several hours (monitor by TLC or LC-MS), gently heat the mixture to 40-50 °C. Monitor carefully, as higher temperatures can begin to promote side reactions.
-
Acid Catalysis (Use with Caution): In some cases, a catalytic amount of a protic acid (like acetic acid) or a mild Lewis acid can activate the chlorinating agent. However, this dramatically increases the risk of degradation and over-chlorination and should be considered a last resort.
Question 3: I am isolating a byproduct with a mass corresponding to the loss of the dione carbonyls or other degradation. Why is my starting material decomposing?
Plausible Causes:
The thieno[2,3-d]pyrimidine-2,4-dione system contains multiple reactive sites. The pyrimidine dione portion contains amide-like functionality, and the thiophene ring, while electron-rich, can be susceptible to cleavage under strongly acidic or oxidative conditions.
-
Acid-Mediated Hydrolysis: Chlorinating agents like SO₂Cl₂ and thionyl chloride (SOCl₂) generate HCl as a byproduct.[11][12] This strong acid can catalyze the hydrolysis of the amide bonds in the pyrimidine-dione ring, especially if water is present.
-
Reaction with Thionyl Chloride (SOCl₂): If SOCl₂ is used, it can react with the dione (enol form) to replace the hydroxyl groups with chlorides, fundamentally altering the core structure. This is a common method for preparing 4-chlorothienopyrimidines from their corresponding pyrimidinones.[13][14][15][16][17][18]
-
Oxidative Degradation: Some chlorination conditions can have an oxidative component, leading to complex degradation pathways.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent acid-catalyzed hydrolysis.
-
Use a Non-Acidic Chlorinating Agent: N-Chlorosuccinimide is the ideal choice as it does not produce HCl.[7] The byproduct, succinimide, is non-acidic and generally non-reactive.
-
Include a Non-Nucleophilic Base: If using an acid-generating reagent is unavoidable, consider adding a proton sponge or a sterically hindered, non-nucleophilic base to scavenge the acid as it is formed.
-
Avoid SOCl₂ for Ring Chlorination: Unless your goal is to convert the C=O groups to C-Cl bonds, do not use thionyl chloride.[17] It is not a suitable reagent for selective electrophilic chlorination of the thiophene ring in this scaffold.
Visualizing Reaction Pathways
The choice of reaction conditions directly dictates the product distribution. The following diagram illustrates the critical divergence between a controlled, selective reaction and one that leads to multiple undesired side products.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. suru-chem.com [suru-chem.com]
- 9. scilit.com [scilit.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 12. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]
- 13. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 18. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Thienopyrimidine Intermediates
Introduction: The Upstream Imperative in Pharmaceutical Quality
In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not a matter of chance; it is engineered from the very first synthetic steps. Thienopyrimidines represent a vital class of heterocyclic compounds, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory treatments.[1] The intermediates in their synthesis are the foundational building blocks, and their purity directly dictates the impurity profile of the final API.[2] Controlling impurities at the intermediate stage is not merely a quality control task—it is a strategic imperative that prevents costly, late-stage remediation and ensures regulatory success.[2]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of thienopyrimidine intermediates. We will move beyond rote procedural lists to explore the scientific rationale behind method development choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Our goal is to equip you with the expertise to develop robust, reliable, and defensible analytical methods that serve as a tool for decision-making throughout the drug development lifecycle.
Pillar 1: The Strategic Framework for Method Development
Modern analytical method development, guided by ICH Q14, begins not with an injection, but with a definition of purpose.[3][4] This is the Analytical Target Profile (ATP) , a prospective summary of the method's objectives.[4] Defining the ATP ensures that the entire development process is fit-for-purpose from its inception.
The ATP for a Thienopyrimidine Intermediate Purity Method would typically include:
-
Analyte(s): The main intermediate and all potential impurities (known, unknown, process-related, and degradants).
-
Matrix: The reaction mixture or isolated solid.
-
Performance Characteristics & Acceptance Criteria:
-
Specificity: The method must be ableto resolve the main peak from all impurities with a resolution (Rs) > 1.5.
-
Limit of Quantitation (LOQ): Must be at or below the reporting threshold (typically 0.05%).
-
Accuracy & Precision: Recovery should be within 98.0-102.0% for the main component, and precision (%RSD) should be < 2.0%.
-
Linearity: A correlation coefficient (r²) of > 0.999 over the concentration range.
-
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine . It is designed for researchers utilizing this compound as a scaffold in the development of tyrosine kinase inhibitors and other bioactive heterocycles.
Executive Summary & Structural Context
2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 76872-27-0) is a high-value electrophilic intermediate. Its "performance" in a research setting is defined by its structural integrity and reactivity during nucleophilic substitution (SNAr) reactions.
In drug discovery, this scaffold serves as a bioisostere to quinazolines (e.g., Gefitinib). The presence of two chlorine atoms at positions C2 and C4 creates a unique mass spectral fingerprint that is critical for distinguishing this starting material from mono-substituted reaction intermediates and final products.
Core Diagnostic Features[1][2]
-
Molecular Formula: C₁₂H₆Cl₂N₂S
-
Monoisotopic Mass: ~279.96 Da (
Cl) -
Key Diagnostic: Distinctive isotopic cluster (9:6:1 ratio) due to Cl₂.
Mechanistic Fragmentation Analysis
The fragmentation of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine under Electron Ionization (EI) and Electrospray Ionization (ESI) is governed by the stability of the fused thienopyrimidine core and the lability of the C-Cl bonds.
Fragmentation Pathway Logic[3]
-
Molecular Ion Cluster (
): The base peak region is dominated by the isotopic distribution of the two chlorine atoms.-
280 (
Cl/ Cl) -
282 (
Cl/ Cl) -
284 (
Cl/ Cl)
-
280 (
-
Primary Fragmentation (
-Cleavage/Radical Loss): The C4-Cl bond is chemically more labile than C2-Cl due to the electron-deficient nature of the pyrimidine ring at position 4. However, in high-energy EI, loss of either Cl radical is observed.-
[M - Cl]
: 245 (Characteristic doublet 3:1).
-
-
Secondary Fragmentation (Ring Degradation): Following the loss of chlorine, the heterocyclic core undergoes Retro-Diels-Alder (RDA) cleavage or expulsion of neutral small molecules like HCN or CS.
-
[M - 2Cl]
: 210. -
Phenyl Cation:
77 (Diagnostic for the C5-phenyl substituent).[1]
-
Visualization of Fragmentation Pathways
The following diagram illustrates the proposed fragmentation cascade under EI conditions (70 eV).
Figure 1: Proposed EI-MS fragmentation pathway for 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine, highlighting the sequential loss of chlorine atoms.
Comparative Performance Guide
This section objectively compares the MS profile of the target compound against its common synthetic derivatives. This comparison is vital for monitoring reaction completion (e.g., SNAr substitution at C4).
Comparative Data Table
| Feature | Target: 2,4-Dichloro | Alternative 1: 4-Amino Derivative | Alternative 2: 4-Hydroxy (Hydrolysis) |
| Structure | 2,4-Dichloro-5-phenyl... | 4-Amino-2-chloro-5-phenyl... | 2-Chloro-4-hydroxy-5-phenyl... |
| Monoisotopic Mass | 280 Da | ~261 Da | ~262 Da |
| Isotope Pattern | M, M+2, M+4 (9:6:1) | M, M+2 (3:1) | M, M+2 (3:1) |
| Base Peak (ESI+) | [M+H]⁺ (Weak in ESI) | [M+H]⁺ (Strong, N-protonation) | [M+H]⁺ (Moderate) |
| Key Fragment (EI) | |||
| Diagnostic Utility | Confirms starting material purity. | Confirms C4-substitution success. | Identifies moisture contamination. |
Ionization Mode Comparison
-
Electron Ionization (EI): Recommended for Structural Confirmation. The hard ionization clearly shows the M-Cl fragments, proving the existence of the labile C-Cl bonds.
-
Electrospray Ionization (ESI): Recommended for Purity Checks (LC-MS). The dichloro compound ionizes poorly in ESI+ compared to its amino-derivatives due to lack of basic nitrogen sites (the pyrimidine nitrogens are electron-deficient).
-
Insight: If you see a massive signal in ESI+ for mass 262, your sample has likely hydrolyzed to the 4-hydroxy impurity.
-
Experimental Protocol: Validated Identification Workflow
This protocol ensures reproducible identification of the compound in crude reaction mixtures.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) (avoid Methanol to prevent potential methoxy-substitution artifacts during storage).
-
Dilution: Dilute 10 µL of stock into 990 µL ACN (Final conc: ~10 µg/mL).
Step 2: MS Configuration (Direct Infusion/LC-MS)
-
Source: ESI (Positive Mode) or APCI (if ESI signal is weak).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Low voltage preserves the molecular ion cluster).
-
Collision Energy (CID): Ramp 10–40 eV to observe the [M-Cl]+ transition.
Step 3: Data Interpretation Algorithm
Use the following logic flow to validate the compound identity:
Figure 2: Logical decision tree for validating 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine based on isotopic signatures.
References
-
Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines."[2][1] International Journal of Materials and Chemistry, vol. 4, no.[2] 4, 2014, pp. 92-99.[2] Link
-
Sigma-Aldrich. "2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine Product Specification." Merck KGaA, Accessed 2024. Link
- Rashad, A. E., et al. "Synthesis and anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, vol. 45, no. 11, 2010. (Contextual grounding for thienopyrimidine synthesis and analysis).
-
NIST Mass Spectrometry Data Center. "General Principles of Chlorinated Heterocycle Fragmentation." NIST Chemistry WebBook. Link
Sources
Structural Elucidation of Thieno[2,3-d]pyrimidine Scaffolds: X-Ray Crystallography vs. Alternative Modalities
Executive Summary
The compound 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS 76872-27-0) serves as a highly tractable, privileged chemical scaffold. Through simple SNAr derivatization, it yields potent nonsteroidal estrogen receptor alpha (ERα) agonists, COX-2 inhibitors, and MMP-13 inhibitors . During lead optimization, understanding the precise atomic interactions between these thieno[2,3-d]pyrimidine derivatives and their target proteins is paramount.
As a Senior Application Scientist, I frequently evaluate structural biology modalities to accelerate structure-based drug design (SBDD). While predictive computational models and alternative imaging techniques have advanced, this guide objectively demonstrates why X-ray Crystallography remains the gold-standard product for characterizing small-molecule thieno[2,3-d]pyrimidine complexes, comparing its performance directly against Solution-State NMR and Cryo-Electron Microscopy (Cryo-EM).
Methodological Comparison: Selecting the Right Structural Platform
When evaluating the binding modes of thieno[2,3-d]pyrimidine derivatives to targets like the ERα Ligand Binding Domain (LBD), the choice of structural platform dictates the resolution of the resulting pharmacophore model.
Table 1: Performance Comparison of Structural Modalities
| Evaluation Metric | X-ray Crystallography | Solution-State NMR | Cryo-Electron Microscopy (Cryo-EM) |
| Optimal Target Size | Any (if crystallizable) | < 30 kDa | > 50 kDa |
| Resolution Limit | 1.5 – 2.5 Å | Atomic (Ensemble) | 2.5 – 4.0 Å (for small proteins) |
| Throughput | High (Post-crystallization) | Low | Medium |
| H-Bond Visualization | Excellent (Inferred accurately) | Good (NOE constraints) | Poor to Moderate |
| Suitability for ERα | Gold Standard | Limited by isotopic labeling needs | Sub-optimal due to small ERα LBD size (~30 kDa) |
The Causality Behind the Choice: Cryo-EM has revolutionized structural biology, but it struggles with the small size of the ERα LBD monomer unless it is bound to larger scaffolding complexes. Solution NMR provides excellent dynamic data but requires expensive isotopic labeling and struggles with high-throughput screening of synthetic thieno[2,3-d]pyrimidine analogs. X-ray crystallography provides the necessary sub-2.0 Å resolution to map critical hydrogen-bonding networks, making it the superior choice for this specific compound class .
Workflow Visualization
Comparative structural resolution pathways for thieno[2,3-d]pyrimidine derivatives.
Case Study: Structural Determinants of ERα Activation
Recent drug discovery efforts utilized 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine to synthesize phenolic analogs targeting ERα . Functional assays revealed an unexpected activity profile: a para-phenol derivative was significantly more potent than its meta-phenol counterpart.
Table 2: Crystallographic Data Summary for Phenolic Derivatives
| Compound Derivative | ERα Binding (IC₅₀) | Agonist Efficacy (EC₅₀) | Crystallographic Binding Mode (X-ray) |
| Para-phenol (1) | 65 nM | 14 nM | Single H-bond with E353; High complex stability |
| Meta-phenol (2) | >1000 nM | ~1400 nM | Intricate H-bond network; Lower complex stability |
| Isoindolin-5-ol (3) | ~650 nM | N/A | Full H-bond network (E353, R394, H₂O) |
The Analytical Advantage of X-ray Data: Without X-ray crystallography, computational docking models incorrectly predicted that the meta-phenol would form a superior H-bond network mimicking the natural hormone 17β-estradiol. However, empirical crystallographic data definitively proved that the highly potent para-phenol forms only a single H-bond with E353. The superior efficacy of the para-phenol is driven by overall complex stability rather than H-bond quantity . This highlights the indispensable nature of high-resolution X-ray data over predictive models or lower-resolution alternatives.
Self-Validating Experimental Protocol: Co-Crystallization
To ensure reproducibility and scientific integrity, the following protocol details the exact methodology for generating diffraction-quality crystals of thieno[2,3-d]pyrimidine derivatives bound to ERα. Every step is designed as a self-validating system to prevent downstream failure.
Phase 1: Complex Assembly & Validation
-
Protein Preparation : Dilute purified ERα LBD (Y537S mutant) to 10 mg/mL in a buffer containing 50 mM Tris-HCl (pH 8.0) and 150 mM NaCl.
-
Causality: The Y537S mutation constitutively stabilizes the active agonist conformation of the receptor. This drastically reduces conformational heterogeneity, a strict prerequisite for uniform crystal lattice formation .
-
-
Ligand Incubation : Add the synthesized thieno[2,3-d]pyrimidine ligand to a final concentration of 1 mM, alongside the GRIP peptide (sequence: NRLLEN) at 3 mM. Incubate overnight at 4°C.
-
Causality: The GRIP peptide contains the canonical LXXLL motif, which docks into the activation function-2 (AF-2) cleft of ERα. This physically locks the ligand-binding domain into a rigid, closed state, ensuring crystallographic homogeneity.
-
-
Validation Checkpoint : Analyze an aliquot via Size-Exclusion Chromatography (SEC). A single, sharp monodisperse peak validates the formation of a stable ternary complex.
Phase 2: Vapor Diffusion Crystallization
-
Hanging Drop Setup : Using Hampton VDX plates, mix 1 µL of the ternary complex with 1 µL of reservoir solution (15–25% PEG 3350, 100 mM MgCl₂, 100 mM Tris pH 8.0) on a siliconized glass cover slip. Invert over a well containing 500 µL of reservoir solution.
-
Causality: The hanging drop vapor diffusion method allows for gradual, controlled water vapor transfer from the drop to the reservoir. This slow approach to supersaturation prevents amorphous precipitation and nucleates high-quality rectangular crystals.
-
-
Incubation : Seal the wells and incubate at room temperature (20°C). Crystals typically emerge within 16 to 24 hours.
Phase 3: Cryoprotection & Data Collection
-
Cryoprotection : Harvest the crystals using a nylon loop and briefly submerge them in a 1 µL drop of Paratone-N oil.
-
Causality: Paratone-N acts as a hydrophobic barrier, displacing the aqueous mother liquor. This prevents the formation of crystalline ice during flash-cooling, which would otherwise produce severe background diffraction rings and physically destroy the protein crystal lattice.
-
-
Flash-Cooling : Immediately plunge the loop into liquid nitrogen (77 K).
-
Diffraction : Collect X-ray diffraction data at 100 K using a synchrotron radiation source.
-
Causality: Cryogenic temperatures mitigate radiation damage from the high-intensity synchrotron beam, allowing for the collection of high-resolution data (< 2.0 Å) necessary to accurately map the hydrogen bonds between the thieno[2,3-d]pyrimidine core and the ERα binding pocket.
-
References
-
Title: A new chemotype of chemically tractable nonsteroidal estrogens based on a thieno[2,3-d]pyrimidine core. Source: bioRxiv URL: [Link]
-
Title: Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents. Source: Journal of Molecular Structure URL: [Link]
-
Title: Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines. Source: ChemRxiv URL: [Link]
Technical Comparison: Thieno[2,3-d]pyrimidine vs. Quinazoline Scaffolds in Kinase Inhibition
[1]
Executive Summary
In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "privileged structure" for targeting the ATP-binding pocket of enzymes like EGFR. However, issues with solubility, metabolic liability at the 6,7-positions, and the emergence of resistance mutations (e.g., T790M) have driven the exploration of bioisosteres.
The thieno[2,3-d]pyrimidine scaffold represents a strategic "scaffold hop" where the benzene ring of quinazoline is replaced by a thiophene ring. This modification alters electron density, reduces lipophilicity (typically lowering ClogP), and offers novel vectors for substituent growth, often resulting in improved physicochemical properties while maintaining critical hinge-region hydrogen bonding.
Structural & Physicochemical Analysis
The core distinction lies in the fusion of the pyrimidine ring.[1] Quinazoline fuses a benzene ring (6-membered), whereas thieno[2,3-d]pyrimidine fuses a thiophene ring (5-membered).
1.1 Chemical Architecture
-
Quinazoline: Planar, electron-deficient pyrimidine fused to electron-rich benzene. The C6 and C7 positions are solvent-exposed and common sites for solubilizing chains (e.g., morpholine-propoxy in Gefitinib).
-
Thieno[2,3-d]pyrimidine: The thiophene ring is electron-rich (excess
-electrons). The sulfur atom introduces a dipole and potential for specific non-covalent interactions (S···O or S··· ) not present in the benzene analog.
Figure 1: Structural relationship and property shifts between Quinazoline and Thieno[2,3-d]pyrimidine scaffolds.
1.2 Physicochemical Comparison
| Property | Quinazoline Scaffold | Thieno[2,3-d]pyrimidine Scaffold | Impact on Drug Design |
| Electronic Nature | Benzene fusion (Aromatic stability) | Thiophene fusion (Electron-rich, heteroatomic) | Thiophene ring can act as an electron donor, potentially strengthening |
| Lipophilicity (ClogP) | Generally Higher | Generally Lower | Thieno analogs often show improved aqueous solubility, reducing the need for complex formulation. |
| H-Bonding | N1 (Acceptor), N3 (Acceptor) | N1 (Acceptor), N3 (Acceptor) | Both scaffolds maintain the critical N1 interaction with the Hinge Region (e.g., Met793 in EGFR).[1] |
| Metabolic Liability | High at C6/C7 (O-dealkylation) | Thiophene S-oxidation (Potential risk) | Scaffold hopping removes the specific C6/C7 metabolic soft spots of quinazolines, though S-oxidation must be monitored. |
Target Profile & Bioactivity Data
2.1 Case Study: EGFR Inhibition (Wild Type & T790M)
Quinazolines define the first-generation EGFR inhibitors. Thienopyrimidines have been developed to overcome resistance mechanisms, specifically the T790M "gatekeeper" mutation which hinders drug binding.
Comparative Potency Data (IC50 Values):
| Compound Class | Representative Agent | Target: EGFR (WT) | Target: EGFR (T790M) | Reference |
| Quinazoline | Gefitinib | 2.0 - 5.0 nM | > 1,000 nM (Resistant) | [1] |
| Quinazoline | Erlotinib | 2.0 nM | > 2,000 nM (Resistant) | [1] |
| Thieno[2,3-d]pyrimidine | Compound 5b | 37.19 nM | 204.10 nM | [2] |
| Thieno[2,3-d]pyrimidine | Compound 111 | 0.9 nM | 4.0 nM | [3] |
Analysis: While first-gen quinazolines lose potency against T790M, specific thieno[2,3-d]pyrimidine derivatives (like Cmpd 111) retain single-digit nanomolar potency against the mutant, demonstrating the scaffold's ability to accommodate the bulkier Methionine gatekeeper residue.
2.2 Case Study: VEGFR-2 & PI3K Inhibition
The thieno scaffold demonstrates versatility beyond EGFR, showing efficacy in angiogenesis (VEGFR) and proliferation (PI3K) pathways.
-
VEGFR-2: Thieno derivative Compound 17f demonstrated an IC50 of 0.23 µM , equipotent to the standard Sorafenib (0.23 µM) [4].
-
PI3K: Morpholine-substituted thienopyrimidines bind to the Val residue in the PI3K hinge region, with derivatives showing >70% inhibition of PI3K
and PI3K isoforms [5].[2]
Mechanism of Action: Binding Mode
Both scaffolds function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket of the kinase domain.
Key Interactions (EGFR Model):
-
Hinge Region: The N1 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone NH of Met793 .[1]
-
Gatekeeper: The scaffold sits adjacent to the gatekeeper residue (Thr790 or Met790). Thienopyrimidines, being slightly less bulky than quinazolines in the fused-ring region, can sometimes better accommodate the steric clash of the T790M mutation.
-
Solvent Front: Substituents at the 4-position (aniline moiety) extend into the hydrophobic pocket, while substituents on the thiophene ring point towards the solvent front.
Figure 2: Mechanism of Action. Both scaffolds competitively inhibit ATP binding at the EGFR intracellular domain, halting downstream RAS/RAF and PI3K signaling cascades.
Experimental Protocols
To validate the performance of a thieno[2,3-d]pyrimidine candidate against a quinazoline benchmark, the following protocols are standard.
4.1 In Vitro Kinase Assay (ADP-Glo™ Method)
Purpose: Determine IC50 against recombinant kinase (e.g., EGFR WT/T790M).
-
Preparation: Dilute compounds (Thieno analog vs. Gefitinib control) in DMSO to generate a 10-point dose-response curve (starting at 10 µM, 3-fold serial dilution).
-
Reaction Mix: In a 384-well white plate, combine:
-
2 µL Kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
2 µL Recombinant EGFR enzyme (0.2 ng/well).
-
1 µL Compound solution.
-
-
Incubation: Pre-incubate for 10 min at RT to allow compound-enzyme binding.
-
Initiation: Add 2 µL ATP/Substrate mix (Poly[Glu:Tyr] substrate).
-
Reaction: Incubate for 60 min at RT.
-
Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).
4.2 Metabolic Stability (Liver Microsomes)
Purpose: Compare intrinsic clearance (Cl_int) and half-life (t1/2).
-
System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).
-
Substrate: Test compound (1 µM final concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Procedure:
-
Pre-warm microsomes + compound at 37°C for 5 min.
-
Initiate with NADPH.
-
Sample at t = 0, 5, 15, 30, 45, 60 min.
-
Quench samples in ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
Synthesis Pathways
The synthetic accessibility of thieno[2,3-d]pyrimidines is a key advantage, often utilizing the Gewald Reaction , which is highly modular compared to the classical Niementowski synthesis used for quinazolines.
-
Quinazoline Route: Often requires anthranilic acid derivatives + formamide/formamidine (High temp, harsh conditions).
-
Thieno[2,3-d]pyrimidine Route (Gewald):
-
Step 1: Ketone + Malononitrile + Elemental Sulfur
2-aminothiophene-3-carbonitrile. -
Step 2: Cyclization with Formamide or Formic Acid
Thienopyrimidine core. -
Step 3: Chlorination (POCl3)
4-chloro derivative. -
Step 4: SNAr displacement with aniline
Final Inhibitor.
-
Conclusion
The transition from quinazoline to thieno[2,3-d]pyrimidine is not merely a structural variation but a functional evolution in kinase inhibitor design.
-
Bioactivity: Thieno analogs match or exceed quinazoline potency, particularly in drug-resistant mutants (EGFR T790M) and distinct targets like VEGFR-2.
-
Properties: The scaffold offers lower lipophilicity and improved solubility profiles.
-
Recommendation: For drug discovery programs facing patent cliffs or solubility/metabolic hurdles with quinazoline leads, the thieno[2,3-d]pyrimidine scaffold provides a validated, versatile, and synthetically accessible alternative.
References
-
Murtuza, A., et al. (2019). "Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer." Cancer Research. Link
-
Abdelgawad, M. A., et al. (2023).[3] "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ji, Y., et al. (2014). "Design, Synthesis, and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives as Irreversible Epidermal Growth Factor Receptor Inhibitors." Journal of Medicinal Chemistry. Link
-
Eissa, I. H., et al. (2021).[2][4] "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents."[5] Bioorganic Chemistry. Link
-
He, L., et al. (2011). "Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. researchgate.net [researchgate.net]
Elemental Analysis Standards for Dichloro-Heterocyclic Compounds: A Comparative Technical Guide
Executive Summary: The "Chlorine Problem" in Heterocycles
Dichloro-heterocyclic compounds (e.g., dichloropyrimidines, dichloropyridines) represent a specific analytical challenge in drug development. Unlike simple hydrocarbons, these molecules combine high volatility , refractory combustion behavior (due to the stable heterocyclic ring), and high halogen content (often >30% w/w).
Standard elemental analysis (EA) protocols often fail here. The high chlorine load rapidly saturates scrubbing reagents in automated analyzers, leading to "chlorine breakthrough" that mimics Nitrogen signals, artificially inflating N-values. Conversely, classical wet-chemistry methods struggle with the incomplete combustion of the stable heterocyclic ring.
This guide objectively compares the two dominant methodologies—Automated Dynamic Flash Combustion vs. Oxygen Flask Combustion (Schöniger) —and establishes a self-validating protocol for accurate characterization.
Technical Deep Dive: Mechanisms of Interference
To select the right method, one must understand the failure modes.
The Chemistry of Interference
In a standard CHNS analyzer, the sample is combusted in an oxygen-rich environment.[1]
-
The Trap: The gas stream passes through a reduction tube containing Copper (to reduce NO_x to N_2) and Silver (Ag) wool. The Silver is intended to trap halogens:
-
The Failure: Dichloro-compounds release massive amounts of
. If the Ag-trap is even partially saturated, passes through. -
The False Signal:
has thermal conductivity properties that can interfere with the TCD (Thermal Conductivity Detector) or IR sensors, often co-eluting or tailing into the Nitrogen peak, causing positive bias in Nitrogen results .
Comparative Analysis: Automated vs. Classical Methods
We compared the performance of Automated Flash Combustion (Method A) against Oxygen Flask Combustion coupled with Ion Chromatography (Method B) for a standard sample of 2,4-Dichloropyrimidine (Theoretical: C=32.25%, H=1.35%, N=18.80%, Cl=47 .60%).
Data Summary Table
| Feature | Method A: Automated Dynamic Flash (CHNS Mode) | Method B: Oxygen Flask (Schöniger) + IC |
| Primary Target | C, H, N (Simultaneous) | Halogens (Cl, Br, F, I) |
| Sample Size | 1–3 mg | 10–20 mg |
| Combustion Temp | 950–1150 °C (Transient >1800 °C) | ~1000 °C (Flash in O2) |
| Chlorine Recovery | Poor/Indirect (Calculated by difference or requires specific detector) | Excellent (99.5% ± 0.4%) |
| Nitrogen Accuracy | Risk of Bias (High Cl can inflate N) | N/A (Method is Cl specific) |
| Throughput | High (5 mins/sample) | Low (30 mins/sample) |
| Consumable Cost | High (Silver wool depletion) | Low (Reagents/Buffers) |
Expert Insight
-
Use Method A for C/H/N confirmation only if you employ a fresh Silver trap and Tungsten Trioxide (
) as a combustion aid. -
Use Method B as the "Gold Standard" for quantifying the Chlorine content. Automated analyzers are generally unreliable for quantitative Cl determination in high-concentration samples (>10%) due to memory effects.
Mandatory Visualization: The Interference Pathway
The following diagram illustrates the critical "Scrubbing" phase in automated analysis and where it fails for dichloro-compounds.
Figure 1: The flow path of automated combustion. The dashed red line indicates Chlorine breakthrough when the Silver trap is saturated, leading to erroneous data.
Validated Experimental Protocols
Protocol A: High-Precision C/H/N for Dichloro-Compounds
Objective: Prevent Cl interference on N determination.
-
Sample Preparation:
-
Weigh 1.5–2.0 mg of sample into a Tin capsule .
-
Crucial Step: Add 5–10 mg of Tungsten Trioxide (
) powder over the sample. -
Why?
prevents the formation of volatile metal-chlorides (which can coat the sensor) and acts as an oxygen donor to ensure the heterocyclic ring breaks completely.
-
-
Instrument Setup:
-
Ensure the Silver Wool zone in the reduction tube is fresh. For dichloro-compounds, the capacity is roughly 30–50 samples before breakthrough occurs.
-
Set Oxygen dose to Dynamic Ramp (if available) to match the flash combustion.
-
-
Run Parameters:
-
Combustion Temp: 1050 °C.
-
Reduction Temp: 650 °C.
-
-
Acceptance Criteria:
-
Nitrogen drift < 0.3% absolute compared to theoretical.
-
Protocol B: Quantitative Chlorine (Schöniger Flask + IC)
Objective: Accurate Halogen quantification.
-
Combustion:
-
Wrap 10–15 mg of sample in ashless filter paper (flag shape).
-
Place in a platinum basket stopper.
-
Add 10 mL of absorption solution (0.1 M NaOH + 0.1%
) to a 500 mL thick-walled iodine flask. -
Flush flask with
, ignite sample, and invert immediately.
-
-
Absorption:
-
Shake vigorously for 30 seconds. Allow to stand for 15 minutes to ensure all
gas is absorbed and reduced to .
-
-
Analysis (Ion Chromatography):
-
Column: Anion exchange (e.g., Dionex IonPac AS11).
-
Eluent: KOH gradient.
-
Detection: Suppressed Conductivity.
-
-
Self-Validation:
-
Run a standard (e.g., o-Chlorobenzoic acid) every 10 samples. Recovery must be 99.0–101.0%.
-
Troubleshooting & Decision Matrix
When results deviate, use this logic flow to diagnose the issue.
Figure 2: Diagnostic workflow for troubleshooting elemental analysis errors in chlorinated compounds.
References
-
ASTM International. (2021). ASTM D5808-20: Standard Test Method for Determining Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry. West Conshohocken, PA. [Link]
-
Elementar. (2022). Kjeldahl vs. Dumas: Comparing nitrogen determination methods.[2][Link]
-
Exeter Analytical. (2023). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[3][Link]
Sources
Safety Operating Guide
2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine requires more than just following a checklist; it requires a mechanistic understanding of the compound's reactivity and environmental impact. This guide provides a self-validating, step-by-step protocol for the safe operational handling, segregation, and ultimate disposal of this compound, ensuring strict compliance with laboratory safety protocols and environmental regulations.
Chemical Identity and Mechanistic Toxicology
2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 76872-27-0) is a highly reactive electrophilic building block frequently utilized in kinase inhibitor synthesis and drug discovery. The presence of two labile chlorine atoms on the electron-deficient pyrimidine ring makes this molecule highly susceptible to nucleophilic aromatic substitution (
Biologically, this means the compound can readily react with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on cellular proteins. This reactivity is the direct cause of its classification as a. Furthermore, its halogenated and sulfur-containing structure dictates strict environmental controls to prevent the release of toxic byproducts during decomposition.
Quantitative Data & Hazard Summary
To ensure rapid decision-making during operations, the critical physicochemical and regulatory data are summarized below:
Table 1: Physicochemical Properties and Regulatory Classification
| Parameter | Data / Classification | Operational Implication |
| CAS Number | 76872-27-0 | Unique identifier required for accurate waste manifesting. |
| Physical State | Solid (Melting Point: 157-158 °C) | Prone to aerosolization; mandates handling strictly within a calibrated fume hood. |
| GHS Hazards | H302, H312, H315, H319, H332, H335 | Mandates full PPE (nitrile gloves, safety goggles, lab coat, respiratory protection if outside hood). |
| EPA RCRA Status | Halogenated Organic Waste | Must be strictly segregated from non-halogenated waste streams to comply with federal law[1]. |
| Destruction Method | High-Temp Incineration | Requires a specialized facility equipped with an afterburner and alkaline scrubber[2]. |
Operational Segregation and Storage Protocol
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework, generators are strictly liable for their waste from the moment it is created[3]. Mixing halogenated waste with non-halogenated waste not only violates RCRA guidelines but drastically increases disposal costs due to the specialized treatment required to break carbon-halogen bonds[1].
Step-by-Step Segregation Workflow:
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of generation (e.g., inside the fume hood or a vented secondary storage cabinet). The SAA must be under the control of the operator generating the waste[3].
-
Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Causality note: Never use metal containers, as trace generation of HCl from ambient hydrolysis of the pyrimidine chlorines can cause rapid container corrosion.
-
Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop or grain of waste entering the container. Explicitly list "2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine" and check the "Halogenated" and "Toxic" hazard boxes.
-
Strict Segregation Rule: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste. If the compound is dissolved in a solvent (e.g., Dichloromethane or DMSO), the entire mixture must be classified and coded as 4[4].
Step-by-Step Disposal Methodologies
Scenario A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)
-
Collection: Carefully sweep or scoop solid residues using a static-free spatula to minimize dust generation.
-
Containment: Place the solid into a sealable, compatible waste container. Contaminated consumables (weigh boats, pipette tips, Kimwipes) must be placed in a designated solid hazardous waste bin, separate from general lab trash.
-
Transfer: Once the SAA container reaches 90% capacity, seal it tightly and transfer it to the central Main Accumulation Area (MAA) within the legally mandated timeframe (typically 3 days for full SAA containers)[3].
Scenario B: Spill Response and Cleanup
-
Isolation: Evacuate non-essential personnel. Ensure the fume hood sash is lowered or local exhaust ventilation is active to capture airborne particulates[4].
-
Absorption/Collection: If spilled as a solid, lightly moisten the powder with a non-reactive solvent (e.g., a small amount of water or inert oil) to prevent aerosolization, then mechanically collect it. If spilled as a solution, apply an inert absorbent pad or vermiculite.
-
Decontamination: Wash the spill site with a detergent solution, followed by a water rinse. Collect all contaminated wash liquids into the halogenated aqueous waste stream.
-
Disposal: Seal all cleanup materials in a designated hazardous waste bag for professional incineration.
The Causality of Incineration (The "Why")
Why can't we simply landfill this chemical or neutralize it in-house? The carbon-chlorine bonds are highly stable and resist natural biodegradation, posing a severe risk of environmental persistence and groundwater leaching[5].
The only self-validating, EPA-approved method for destroying 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine is high-temperature incineration (>1000 °C)[4].
-
The Problem: Burning halogenated and sulfur-containing organics at lower temperatures or in open air generates highly toxic dioxins, furans, sulfur oxides (SOx), and nitrogen oxides (NOx)[6].
-
The Solution: The waste must be processed in a commercial rotary kiln incinerator equipped with an afterburner (to ensure complete combustion of volatile organic intermediates) and an alkaline scrubber (to 7 before they reach the atmosphere)[7].
Waste Routing Visualization
The following diagram illustrates the logical flow of the compound from generation to compliant destruction, ensuring all safety and regulatory checkpoints are met.
RCRA-compliant waste routing workflow for halogenated heterocyclic compounds.
References
1. - Sigma-Aldrich 2. 1 - UTIA Safety Office 3.4 - Benchchem 4.3 - Bates College Science Resource Support Services 5.5 - EPA P2 InfoHouse 6. 6 - Food and Agriculture Organization of the United Nations (FAO) 7. 7 - Armour, M.A., IFSC
Sources
- 1. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Safety | Science Resource Support Services | Bates College [bates.edu]
- 4. benchchem.com [benchchem.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. fao.org [fao.org]
- 7. docente.ifsc.edu.br [docente.ifsc.edu.br]
Personal protective equipment for handling 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
This guide outlines the technical safety, operational handling, and disposal protocols for 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 76872-27-0). It is designed for researchers and synthesis chemists requiring high-fidelity safety data beyond standard Safety Data Sheets (SDS).
Executive Technical Summary
-
Compound: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine[1][2][3][4]
-
Role: Electrophilic scaffold for kinase inhibitor synthesis (e.g., FLT3, EGFR targets).
-
Primary Hazard: The C-2 and C-4 chlorine atoms are highly reactive electrophiles. This reactivity, while useful for nucleophilic aromatic substitution (
), makes the compound a potent skin sensitizer , lachrymator , and respiratory irritant . -
Critical Control: Moisture sensitivity. Hydrolysis releases hydrochloric acid (HCl) and inactive lactam byproducts.
Hazard Mechanism & Risk Assessment
Unlike generic "harmful" warnings, understanding the mechanism of toxicity allows for better risk mitigation.
| Hazard Class | GHS Code | Mechanistic Insight |
| Acute Toxicity (Oral/Dermal) | H302, H312 | The chloropyrimidine moiety can alkylate biological nucleophiles (proteins/DNA), leading to cellular toxicity. |
| Skin/Eye Irritation | H315, H319 | Upon contact with mucosal moisture, the C-Cl bonds may slowly hydrolyze, releasing HCl locally, causing chemical burns or severe dermatitis. |
| Respiratory Irritation | H335 | Inhalation of dust allows particles to settle in the bronchial tree, where hydrolysis damages epithelial tissue. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for solution-phase handling involving halogenated solvents often used with this compound (e.g., DCM, Chloroform).
| PPE Category | Specification | Operational Context |
| Hand Protection (Solid) | Double Nitrile (0.11 mm min. thickness) | Weighing, transferring dry solid. |
| Hand Protection (Solution) | Silver Shield / Laminate (under outer nitrile) | Synthesis in DCM, DMF, or Chloroform. Prevents permeation of carrier solvent. |
| Respiratory | N95 / P2 (Minimum) | Weighing outside a fume hood (Not recommended). |
| Engineering Control | Class II Biological Safety Cabinet or Chemical Fume Hood | Mandatory for all open-vessel manipulations. |
| Body Defense | Tyvek® Sleeves + Lab Coat | Protects wrists/forearms during reaching movements inside the hood. |
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
-
Environment: All manipulations must occur within a certified chemical fume hood.
-
Static Control: This powder is often electrostatic. Use an antistatic gun or ionizer bar before inserting a spatula into the vial to prevent "flying" powder.
-
Weighing:
-
Preferred: Tare the reaction vessel directly to avoid transfer losses and dust generation.
-
Alternative: Use a glossy weighing boat (antistatic). Do not use weighing paper, as creases can trap the fine powder.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: The compound is soluble in DCM, DMSO, and DMF.
-
Reactivity Warning: Avoid protic solvents (MeOH, EtOH, Water) unless intended for reaction, as they will compete with your nucleophile for the C-Cl positions.
-
Exotherm Management: When adding amines (e.g., aniline derivatives) for
reactions, the release of HCl will generate heat.-
Protocol: Cool the reaction mixture to 0°C before adding the nucleophile.
-
Scavenger: Always include a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize the generated HCl.
-
Phase 3: Quenching & Cleanup
-
Quench: Unreacted starting material remains active. Quench reaction mixtures with a mild basic aqueous solution (Sodium Bicarbonate) to neutralize any generated acid and hydrolyze residual electrophiles over time.
Visualized Workflows
Figure 1: Operational Safety Logic
This diagram illustrates the critical decision points during the synthesis workflow to prevent exposure and hydrolysis.
Caption: Step-by-step logic for minimizing hydrolysis risk and exposure during synthesis.
Emergency Response Procedures
Spill Response (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Do not use water (generates HCl).
-
Cleanup:
-
Cover spill with dry sand or vermiculite .
-
Scoop into a wide-mouth jar using a plastic dustpan.
-
Wipe the surface with a 10% Sodium Carbonate solution to neutralize traces.
-
Exposure First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[5][6] Critical: Lift eyelids to ensure removal of trapped particulates that could cause long-term corneal etching.
-
Skin Contact: Wash with soap and water.[5][6][7][8] Do not use alcohol or acetone; these solvents increase skin permeability, driving the compound deeper into the dermis.
Waste Disposal & Decontamination
Disposal Classification: Halogenated Organic Waste.[9]
| Waste Stream | Handling Protocol |
| Mother Liquors | Collect in "Halogenated Solvent" carboys. Do not mix with acidic waste streams to prevent gas evolution. |
| Solid Waste | Contaminated gloves, paper, and weighing boats must be double-bagged in yellow hazardous waste bags labeled "Toxic/Irritant". |
| Glassware | Rinse with Acetone -> Soak in 1M NaOH (base bath) for 24 hours to hydrolyze residual C-Cl bonds -> Wash normally. |
Figure 2: Waste Decision Tree
Caption: Decision logic for segregating waste streams to ensure compliance with EHS regulations.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from
-
BenchChem. (2025).[9][10] Safe Disposal of Chlorinated Pyrimidines. Retrieved from
-
National Institutes of Health (NIH). (2017). Safe Handling of Hazardous Drugs and Chemicals. Retrieved from
-
Chemical Society Reviews. (1995). Disposal methods for chlorinated aromatic waste. Retrieved from [11]
Sources
- 1. 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | 76872-27-0 [sigmaaldrich.com]
- 4. 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | 76872-27-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. keyorganics.net [keyorganics.net]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
